[3,4'-Bipyridin]-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H9N3/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H,(H2,11,13) |
InChI Key |
DIBGIZONEQBKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
[3,4'-Bipyridin]-2-amine: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3,4'-Bipyridin]-2-amine is a heterocyclic aromatic compound belonging to the bipyridine family. Its structure, featuring two interconnected pyridine rings with an amine substituent, makes it a molecule of interest in medicinal chemistry and materials science. The arrangement of nitrogen atoms and the amino group provides potential coordination sites for metal ions and opportunities for hydrogen bonding, influencing its chemical reactivity and biological activity. This document provides a summary of the available chemical and structural information for this compound.
Chemical Structure and Properties
The structural and fundamental chemical properties of this compound are summarized below. It is important to note that while basic identifiers are readily available, detailed experimental data on physical properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.
Structure:
Caption: 2D representation of the this compound molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3',4-Bipyridine-2-amine | [1] |
| CAS Number | 865604-20-2 | [1] |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.203 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Regions):
-
¹H NMR: Aromatic protons on the pyridine rings are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the position relative to the nitrogen atoms and the other ring. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
-
¹³C NMR: Carbons in the aromatic rings will resonate in the range of 110-160 ppm. The carbon atom attached to the amino group is expected to be shielded compared to the other ring carbons.
Infrared (IR) Spectroscopy (Anticipated Absorptions):
-
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
-
C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated to appear in the 1250-1350 cm⁻¹ range.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions. The logical workflow for such a synthesis is depicted below.
Caption: A generalized workflow for the synthesis of bipyridine derivatives.
Experimental Protocol Considerations (General):
A plausible synthetic route would involve a Suzuki coupling reaction between a protected 2-aminopyridine-3-boronic acid (or its ester) and a 4-halopyridine, or vice versa.
-
Reactants: A common approach would utilize a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically employed.
-
Reaction Conditions: The reaction is generally heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is often purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activities of this compound or its involvement in any cellular signaling pathways. Bipyridine scaffolds are known to be present in molecules with a range of biological activities, and the amino-pyridine motif is a common feature in many pharmacologically active compounds. Therefore, this molecule could be a candidate for screening in various biological assays.
Due to the lack of data on its biological targets and mechanisms of action, a signaling pathway diagram cannot be generated at this time.
Conclusion
This compound is a chemical entity with a well-defined structure. However, a comprehensive experimental characterization of its physical and chemical properties is not yet available in the public domain. While general synthetic methodologies for related compounds suggest plausible routes for its preparation, a specific and detailed protocol has not been published. Furthermore, its biological activity remains unexplored. This presents an opportunity for further research to elucidate the properties of this molecule and to investigate its potential applications in drug discovery and materials science. Researchers interested in this compound will likely need to perform de novo characterization and synthesis based on established principles of heterocyclic chemistry.
References
[3,4'-Bipyridin]-2-amine CAS number 865604-20-2
CAS Number: 865604-20-2
Molecular Formula: C₁₀H₉N₃
Molecular Weight: 171.20 g/mol
This technical guide provides a comprehensive overview of [3,4'-Bipyridin]-2-amine, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of published data specifically for this compound, this guide focuses on its fundamental properties, general synthetic approaches, and the potential biological significance of its structural motifs, drawing parallels from closely related compounds.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | Chemcial Supplier Catalogs |
| Synonyms | 3',4-Bipyridine-2-amine, 4-(Pyridin-3-yl)pyridin-2-amine | Chemcial Supplier Catalogs |
| Molecular Formula | C₁₀H₉N₃ | Chemcial Supplier Catalogs |
| Molecular Weight | 171.20 g/mol | Chemcial Supplier Catalogs |
| Appearance | Off-white to yellow solid (predicted) | Chemcial Supplier Catalogs |
| Boiling Point | 371.9 °C at 760 mmHg (predicted) | Publicly available data |
| Storage | Room temperature, protect from light, inert atmosphere | Chemcial Supplier Catalogs |
Synthesis Strategies
The synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, based on established methods for the synthesis of bipyridine derivatives, several general synthetic routes can be proposed. The most common and versatile methods involve transition-metal-catalyzed cross-coupling reactions.
General Experimental Workflow for Bipyridine Synthesis
The logical workflow for the synthesis of a bipyridine core, such as the one in this compound, typically involves the coupling of two functionalized pyridine rings.
Caption: General workflow for bipyridine synthesis.
Potential Synthetic Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, a plausible approach would be a Suzuki coupling reaction, a widely used method for C-C bond formation.
Hypothetical Suzuki Coupling Protocol:
-
Reactants: 3-bromopyridine and 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
-
Catalyst: A palladium(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine, 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Biological Activity and Potential Applications
While no specific biological data has been published for this compound, its structural motifs, particularly the aminobipyridine core, are present in molecules with known biological activities. Aminobipyridine and aminopyridine derivatives are recognized as important pharmacophores in medicinal chemistry.
Kinase Inhibition
The aminopyridine and bipyridine scaffolds are common features in a variety of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atoms in the pyridine rings and the amino group can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Hypothetical Kinase Inhibition Signaling Pathway:
The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. A compound like this compound, if active, could potentially inhibit a kinase within such a cascade.
Caption: Generalized kinase signaling pathway.
Other Potential Applications
The bipyridine moiety is a well-known chelating agent for various metal ions. This property makes bipyridine-containing compounds useful in coordination chemistry, catalysis, and materials science. The amine group on the pyridine ring provides an additional site for coordination or further functionalization, which could be exploited in the development of novel materials or catalysts.
Future Research Directions
Further research is required to fully elucidate the chemical and biological properties of this compound. Key areas for future investigation include:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive biological screening to identify potential protein targets, such as kinases or other enzymes.
-
In-depth evaluation of its coordination chemistry with various metal ions.
-
Structure-activity relationship (SAR) studies by synthesizing and testing derivatives to optimize for any identified biological activity.
Spectroscopic Analysis of [3,4'-Bipyridin]-2-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Summary of Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for aminobipyridine structures. The data is compiled from various bipyridine isomers and should be considered as a reference for the analysis of [3,4'-Bipyridin]-2-amine.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
Due to the absence of specific data for this compound, this table presents typical chemical shift ranges for protons and carbons in aminobipyridine systems. The exact values for the target molecule will be influenced by the specific substitution pattern.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Amine Protons | 4.0 - 6.0 (broad) | - |
Note: Chemical shifts are referenced to a standard solvent signal.
Table 2: Key Infrared (IR) Absorption Bands
The IR spectrum of an aminobipyridine is characterized by the vibrational modes of the aromatic rings and the amine group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 (two bands for -NH₂) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=C and C=N (Aromatic) | Ring Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| Expected [M+H]⁺ | m/z 172.09 |
| Key Fragmentation | Loss of NH₂ (m/z 155), cleavage of the bipyridine bond. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aminobipyridine compounds. The specific parameters may require optimization based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional): For unambiguous assignments, acquire 2D NMR spectra such as COSY (H-H correlation) and HSQC (C-H correlation).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition (GC-MS):
-
Inject the sample onto a GC column to separate it from impurities.
-
The separated compound is then introduced into the mass spectrometer (typically with Electron Impact ionization).
-
Acquire the mass spectrum, which will show the molecular ion and characteristic fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
A Technical Overview of [3,4'-Bipyridin]-2-amine: Properties and Synthesis
This guide provides an in-depth look at the chemical properties of [3,4'-Bipyridin]-2-amine, a bipyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail its molecular characteristics and a general synthetic approach.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃ | [1][2] |
| Molecular Weight | 171.203 g/mol | [1] |
| CAS Number | 865604-20-2 | [1][2] |
| IUPAC Name | [3,4'-bipyridin]-2'-amine | [1] |
Conceptual Synthesis Workflow
The synthesis of complex molecules like this compound typically involves a series of controlled chemical reactions. While specific experimental protocols can vary, a generalized workflow for the synthesis of such heterocyclic compounds is outlined below. This process often relies on coupling reactions to form the bipyridine core, followed by the introduction of the amine group.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound would require access to specific research articles or patents that describe its preparation. Generally, the synthesis would involve the following key steps, which would be meticulously detailed in a full protocol:
-
Preparation of Starting Materials : This would include the synthesis or procurement of suitable functionalized pyridine precursors.
-
Coupling Reaction : A transition-metal catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would likely be employed to form the carbon-carbon bond between the two pyridine rings. The protocol would specify the catalyst (e.g., a palladium complex), ligands, base, solvent, reaction temperature, and time.
-
Work-up and Isolation of the Intermediate : Following the coupling reaction, the bipyridine intermediate would be isolated from the reaction mixture. This typically involves extraction, washing, and drying of the organic phase, followed by removal of the solvent.
-
Amination : The introduction of the amine group onto the bipyridine core would be achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination, for example. The specific aminating agent, catalyst, and reaction conditions would be detailed.
-
Purification of the Final Product : The crude this compound would be purified to the desired level of purity, typically using techniques such as column chromatography, recrystallization, or sublimation.
-
Characterization : The identity and purity of the final compound would be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
An In-depth Technical Guide to the Isomers of Aminobipyridine and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobipyridines are a class of heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and pharmacology. This document provides a comprehensive overview of the three primary isomers of aminobipyridine: 2-aminobipyridine, 3-aminobipyridine, and 4-aminobipyridine. It details their chemical and physical properties, methods of synthesis, pharmacological actions, toxicological profiles, and analytical techniques for their characterization. The distinct properties of each isomer, stemming from the position of the amino group on the pyridine ring, lead to diverse biological activities and therapeutic potentials.
Core Chemical and Physical Properties
The physicochemical properties of the aminobipyridine isomers are crucial for their handling, formulation, and biological activity. A summary of these key properties is presented in the tables below.
Physical Properties
| Property | 2-Aminobipyridine | 3-Aminobipyridine | 4-Aminobipyridine |
| Molecular Formula | C₁₀H₉N₃ | C₁₀H₉N₃ | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol | 171.20 g/mol | 171.20 g/mol |
| Appearance | Colorless to light brown solid | Colorless to yellow-brown solid | White to off-white solid |
| Melting Point | 59-60 °C[1] | 65 °C[2] | 155-158 °C |
| Boiling Point | 210 °C[1] | 248 °C[2] | 273 °C |
Chemical Properties
| Property | 2-Aminobipyridine | 3-Aminobipyridine | 4-Aminobipyridine |
| pKa (of conjugate acid) | 6.71 - 6.86[3][4][5] | 6.03[3][6] | 9.11 - 9.17[4][5] |
| Solubility in Water | >100%[1] | >1000 g/L[2] | Soluble (112 g/L at 20°C) |
| Solubility in Organic Solvents | Soluble in alcohol and benzene[1] | Soluble in alcohol and benzene[2] | Very soluble in ethanol; soluble in methanol, acetone, THF, isopropanol, acetonitrile, DMF, DMSO |
Synthesis and Experimental Protocols
The synthesis of aminobipyridine isomers can be achieved through various organic reactions. Below are detailed protocols for the preparation of each isomer.
Synthesis of 2-Aminobipyridine (via Chichibabin Reaction)
The Chichibabin reaction is a classic method for the synthesis of 2-aminopyridine derivatives.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1 mole of pyridine to a suitable solvent such as toluene or xylene.
-
Reagent Addition: While stirring vigorously, slowly add 1.1 moles of sodium amide (NaNH₂) in portions. The reaction is exothermic and will generate ammonia gas.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-130 °C) for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the unreacted sodium amide.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Synthesis of 3-Aminobipyridine (via Hofmann Rearrangement)[2]
3-Aminobipyridine is commonly prepared from nicotinamide through a Hofmann rearrangement.[2]
-
Preparation of Hypobromite Solution: In a beaker immersed in an ice-salt bath, dissolve 1.87 moles of sodium hydroxide in 800 mL of water. With stirring, add 0.6 moles of bromine.[7]
-
Reaction Initiation: Once the temperature of the sodium hypobromite solution reaches 0 °C, add 0.49 moles of nicotinamide all at once with vigorous stirring.[7]
-
Reaction Conditions: Allow the reaction to proceed at low temperature for a short period, then heat the mixture to approximately 70 °C.[2]
-
Work-up and Extraction: After the reaction is complete, cool the mixture and extract the product with ether for 15-20 hours.[7]
-
Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product crystallizes on cooling and can be further purified by recrystallization from a benzene-ligroin mixture after treatment with activated carbon and sodium hydrosulfite.[7]
Synthesis of 4-Aminobipyridine
A common route to 4-aminopyridine involves the conversion of pyridine to pyridine-N-oxide, followed by nitration and subsequent reduction.
Experimental Protocol:
-
N-Oxidation of Pyridine: Dissolve pyridine in glacial acetic acid. Add hydrogen peroxide (30%) dropwise while maintaining the temperature below 80 °C. Heat the mixture for several hours, then cool and neutralize with a base (e.g., sodium carbonate). Extract the pyridine-N-oxide with an organic solvent.
-
Nitration: Treat the pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures to introduce a nitro group at the 4-position.
-
Reduction: Reduce the resulting 4-nitropyridine-N-oxide using a suitable reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). This step reduces both the nitro group and the N-oxide.
-
Purification: The resulting 4-aminopyridine can be purified by recrystallization from a suitable solvent.
Pharmacological Properties and Mechanism of Action
The primary pharmacological action of aminobipyridines is the blockade of voltage-gated potassium (K⁺) channels.[9][10] This action is most pronounced with 4-aminopyridine.
Mechanism of Action: Potassium Channel Blockade
Voltage-gated potassium channels are crucial for repolarizing the cell membrane after an action potential. By blocking these channels, aminopyridines prolong the duration of the action potential. This extended depolarization leads to an increased influx of calcium ions (Ca²⁺) into the presynaptic nerve terminal, which in turn enhances the release of neurotransmitters into the synaptic cleft.[10]
dot digraph "Aminopyridine_Mechanism_of_Action" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} caption="Mechanism of action of aminopyridines."
This mechanism underlies the therapeutic effects of aminopyridines in conditions characterized by impaired nerve conduction, such as multiple sclerosis, where 4-aminopyridine (dalfampridine) is used to improve walking ability.[11]
Toxicological Profile
The aminobipyridine isomers are acutely toxic compounds.[12] Their toxicity is primarily due to their action on the central nervous system, which can lead to convulsions and seizures.[12]
| Isomer | Route | Species | LD₅₀ |
| 2-Aminobipyridine | Oral | Rat | 200 mg/kg[13] |
| Dermal | Guinea Pig | 500 mg/kg (associated with convulsions)[12] | |
| 3-Aminobipyridine | Intraperitoneal | Mouse | 28 mg/kg[12] |
| Oral | Quail | 178 mg/kg[12] | |
| 4-Aminobipyridine | Oral | Rabbit | 21 mg/kg |
| Oral | Rat | 20-29 mg/kg[14] | |
| Dermal | Rabbit | 326 mg/kg[14] |
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of aminobipyridine isomers.
HPLC Method for Isomer Separation
Experimental Protocol: [15][16][17]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A mixed-mode or hydrogen-bonding column (e.g., SHARC 1) is effective for separating the isomers.[16]
-
Mobile Phase: A mixture of acetonitrile and methanol with acidic and salt additives (e.g., formic acid and ammonium formate) is typically used.[16] The exact composition can be optimized to achieve the desired separation.
-
Detection: UV detection at approximately 270 nm is appropriate for these compounds.[16]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.
-
Analysis: The retention times of the isomers will differ based on their interaction with the stationary phase, allowing for their separation and quantification.
dot digraph "HPLC_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
} caption="General workflow for HPLC analysis of aminobipyridine isomers."
Conclusion
The isomers of aminobipyridine exhibit distinct chemical, physical, and pharmacological properties that make them valuable compounds in research and drug development. Their ability to modulate voltage-gated potassium channels, particularly 4-aminopyridine, has led to important therapeutic applications. A thorough understanding of their synthesis, properties, and analytical methods is essential for their effective and safe utilization in scientific and clinical settings.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Which nitrogen is the more basic in these structures… | bartleby [bartleby.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 9. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 11. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. 2-Aminopyridine | CAS#:504-29-0 | Chemsrc [chemsrc.com]
- 14. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 17. helixchrom.com [helixchrom.com]
The Multifaceted Biological Activities of Aminobipyridine Derivatives: A Technical Guide
Introduction
Aminobipyridine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their unique structural features allow for interactions with a variety of enzymes and receptors, leading to potent therapeutic effects across different disease areas. This in-depth technical guide provides a comprehensive overview of the biological activities of aminobipyridine derivatives, with a focus on their applications as kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds.
Kinase Inhibition: A Prominent Mechanism of Action
A significant area of research for aminobipyridine derivatives has been their role as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a key role in binding to the kinase hinge region.[1]
Targeting Vaccinia-Related Kinases (VRK1 and VRK2)
Aminobipyridine scaffolds have been successfully utilized to develop inhibitors against VRK1 and VRK2.[1] Notably, compound 26 has shown significant potency and selectivity for VRK1.[1]
Table 1: Inhibitory Activity of Aminobipyridine Derivatives against VRK1 and VRK2 [1]
| Compound | Target | IC50 (nM) |
| 26 | VRK1 | 150 |
| 18 | VRK2 | 400 (ITC KD) |
Inhibition of Tropomyosin Receptor Kinase A (TRKA)
Several aminopyrimidine derivatives have been synthesized and identified as potent inhibitors of TRKA, a key target in various cancers.[3] Compounds C3 , C4 , and C6 demonstrated significant inhibitory activity in enzymatic assays.[3]
Table 2: Inhibitory Activity of Aminopyrimidine Derivatives against TRKA [3]
| Compound | IC50 (nM) |
| C3 | 6.5 |
| C4 | 5.0 |
| C6 | 7.0 |
Compound C3 also exhibited significant anti-proliferative activity against KM-12 cancer cells.[3]
Janus Kinase 2 (JAK2) Inhibition
Aminopyridine derivatives have been designed as novel inhibitors of JAK2, a critical target in myeloproliferative neoplasms.[4] Compounds 12k and 12l emerged as potent and selective inhibitors.[4] Another study identified compound 16m-(R) as a highly potent and selective JAK2 inhibitor.[5]
Table 3: Inhibitory Activity of Aminopyridine Derivatives against JAK Kinases [4][5]
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 12k | JAK2 | 6 | High | High |
| 12l | JAK2 | 3 | High | High |
| 16m-(R) | JAK2 | 3 | 85-fold | 76-fold |
c-Jun N-Terminal Kinase (JNK) Inhibition
High-throughput screening identified aminopyridine-based inhibitors of JNKs with excellent kinase selectivity.[6] These compounds showed inhibitory potencies in the low double-digit nanomolar range and were over 1,000-fold selective for JNK-1 and -2 over other MAP kinases.[6]
Activin Receptor-Like Kinase 2 (ALK2) Inhibition
A structure-activity relationship (SAR) study of 3,5-diaryl-2-aminopyridine derivatives led to the identification of potent and selective inhibitors of ALK2, a BMP type-I receptor.[7]
Applications in Neurodegenerative Disorders
Aminobipyridine derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and multiple sclerosis, primarily through mechanisms that involve reducing neuroinflammation and toxicity.[8][9]
Reduced Toxicity Derivatives of 4-Aminopyridine
4-aminopyridine is a known treatment for multiple sclerosis, but its high toxicity is a major limitation.[8][10] To address this, peptide derivatives of 4-aminopyridine have been synthesized, demonstrating significantly lower toxicity.[8][11]
Table 4: In Vivo Toxicity of 4-Aminopyridine and its Peptide Derivatives [8][10]
| Compound | In Vivo Toxicity (mg/kg) |
| 4-Aminopyridine | ~10 |
| Peptide Derivatives of 4-Aminopyridine | up to 1500 |
These derivatives were found to be approximately 150 times less toxic than the parent compound.[8][10]
Inhibition of Amyloid-β Aggregation
A pyridine amine derivative, PAT, has been shown to inhibit the aggregation of amyloid-β peptide (Aβ), a key pathological hallmark of Alzheimer's disease.[12] This inhibition was observed for both self- and metal-induced Aβ aggregation.[12]
Antimicrobial and Anti-inflammatory Activities
Aminobipyridine derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
Certain pyridine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The minimum inhibitory concentration (MIC) method is commonly used to evaluate this activity.[13]
Anti-inflammatory Potential
Peptide derivatives of 4-aminopyridine have been evaluated for their anti-inflammatory effects in a rat model of immune complex-induced inflammation.[10] Some of these derivatives demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of antibodies.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of aminobipyridine derivatives.
Kinase Inhibition Assays
A common method for determining the inhibitory potency of compounds against a specific kinase is through in vitro kinase assays.
General Kinase Assay Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system with a detection reagent)
-
Kinase reaction buffer (typically contains HEPES, MgCl₂, DTT, and BSA)
-
Test compounds (aminobipyridine derivatives) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phosphospecific antibodies)
-
Plate reader (luminescence, fluorescence, or radioactivity detector)
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In the wells of the assay plate, add the kinase reaction buffer, the kinase, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-120 minutes). e. Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice). f. Add the detection reagent according to the manufacturer's instructions. g. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader. h. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a Typical Kinase Inhibition Assay:
Workflow of a typical in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminobipyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Acute Toxicity Study in Mice
This protocol provides a general guideline for assessing the acute toxicity of aminobipyridine derivatives in mice.
Protocol:
-
Animals: Use healthy, adult mice of a specific strain, housed in standard conditions.
-
Dose Administration: Administer the test compound orally or via intraperitoneal injection at different dose levels to groups of mice. Include a control group receiving the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.
-
Data Collection: Record the number of deaths in each group and any observed clinical signs.
-
LD50 Determination: Calculate the LD50 (lethal dose for 50% of the animals) using appropriate statistical methods.
Signaling Pathways
The biological effects of aminobipyridine derivatives are often mediated through their modulation of specific signaling pathways.
JAK-STAT Signaling Pathway
JAK2 inhibitors, including certain aminobipyridine derivatives, block the phosphorylation and activation of STAT proteins, which are key transcription factors involved in cell proliferation and survival.
Inhibition of the JAK-STAT signaling pathway by an aminobipyridine derivative.
Conclusion
Aminobipyridine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their efficacy as kinase inhibitors, particularly against targets like VRKs, TRKA, and JAK2, highlights their potential in oncology. Furthermore, their application in neurodegenerative diseases and as antimicrobial agents underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this important chemical scaffold. Future studies focusing on optimizing the structure-activity relationships, improving pharmacokinetic properties, and further elucidating the mechanisms of action will be crucial in translating the promise of aminobipyridine derivatives into novel and effective therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 8. promega.com.cn [promega.com.cn]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. β-Secretase (BACE1) Activity Assay Kit (Fluorometric), Eukaryotes - Creative Biolabs [neuros.creative-biolabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Potential Applications of [3,4'-Bipyridin]-2-amine in Medicinal Chemistry
Introduction
The [3,4'-Bipyridin]-2-amine scaffold, a member of the 2-aminopyridine family, represents a privileged structure in medicinal chemistry. Its unique arrangement of nitrogen atoms and the rotational flexibility between the two pyridine rings allow for precise three-dimensional orientations of substituents, making it an ideal candidate for targeting the ATP-binding sites of various kinases. The 2-aminopyridine moiety is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions that are crucial for potent and selective kinase inhibition. This technical guide will delve into the potential applications of the this compound core, with a particular focus on its utility in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases. While specific data on the this compound scaffold itself is limited in publicly available literature, this guide will utilize closely related and well-documented 2-aminopyridine-based kinase inhibitors as representative examples to illustrate the principles of synthesis, biological evaluation, and mechanism of action.
The this compound Scaffold: A Promising Kinase Inhibitor Core
The promise of the this compound scaffold lies in its structural features, which are highly amenable to the design of kinase inhibitors. The 2-aminopyridine portion of the molecule can act as a bioisostere for the adenine base of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site. The second pyridine ring provides a vector for the introduction of various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Key Therapeutic Targets:
Derivatives of the 2-aminopyridine and bipyridine scaffolds have shown significant inhibitory activity against a range of kinases implicated in various diseases:
-
Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of cell shape, motility, and smooth muscle contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and oncology.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels. VEGFR-2 inhibitors are a cornerstone of anti-angiogenic cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. CDK inhibitors are being actively investigated as anti-cancer agents.[1]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves modern cross-coupling reactions to form the bipyridine core, followed by functionalization. A general synthetic approach is outlined below.
General Synthetic Scheme:
The synthesis often commences with a suitable functionalized 2-aminopyridine and a pyridine boronic acid or ester. A Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex, is a common and efficient method for forging the C-C bond between the two pyridine rings.
Experimental Protocol: Representative Synthesis of a 2-Aminopyridine-based ROCK Inhibitor
This protocol is adapted from the synthesis of a potent pyridine-based ROCK inhibitor and serves as a representative example.
Step 1: Suzuki-Miyaura Coupling
To a solution of 2-amino-3-bromopyridine (1.0 eq) and 4-pyridineboronic acid (1.2 eq) in a 2:1 mixture of toluene and water is added sodium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the this compound core.
Step 2: Further Functionalization (e.g., Amide Coupling)
To a solution of the this compound (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by preparative HPLC to yield the final functionalized inhibitor.
Biological Evaluation: Kinase Inhibition Assays
The inhibitory activity of newly synthesized compounds against their target kinases is typically determined using in vitro enzymatic assays. These assays measure the extent to which a compound can block the phosphorylation of a substrate by the kinase.
Experimental Protocol: Representative ROCK II Inhibition Assay (ELISA-based)
This protocol describes a common method for assessing ROCK II inhibition.
-
Plate Preparation: A 96-well microtiter plate is pre-coated with a recombinant substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: Recombinant human ROCK II enzyme is added to the wells containing the diluted compounds and pre-incubated for 10 minutes at room temperature.
-
Initiation of Phosphorylation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for 60 minutes to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added and incubated for 60 minutes.
-
Secondary Antibody and Signal Generation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. Following another incubation and washing step, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acidic solution, and the absorbance is read at 450 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using a non-linear regression analysis.
Quantitative Data: Representative Inhibitory Activities of 2-Aminopyridine-based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative 2-aminopyridine-based compounds against various kinases. This data illustrates the potential potency and selectivity that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) |
| A-1 | ROCK I | 15 |
| A-2 | ROCK II | 8 |
| B-1 | VEGFR-2 | 25 |
| B-2 | PDGFRβ | 150 |
| C-1 | CDK8 | 46 |
| C-2 | CDK9 | >1000 |
Note: The data presented are representative values from various sources for illustrative purposes and do not correspond to a single study.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their therapeutic effects.
The Rho-ROCK Signaling Pathway
The Rho-ROCK pathway plays a central role in regulating the actin cytoskeleton. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream substrates, including MYPT1, leading to smooth muscle contraction and cell migration. Inhibition of ROCK by a this compound derivative would block these downstream effects.
The VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., PLCγ, PI3K/Akt, MAPK) that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis. A this compound-based VEGFR-2 inhibitor would compete with ATP for binding to the kinase domain, thereby blocking these pro-angiogenic signals.
Drug Discovery Workflow
The development of a kinase inhibitor based on the this compound scaffold follows a structured drug discovery workflow.
Conclusion and Future Perspectives
The this compound scaffold holds considerable promise as a versatile core for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for diverse functionalization, provides a rich platform for medicinal chemists to explore. Future research in this area will likely focus on the synthesis and evaluation of a wider range of derivatives to fully elucidate the structure-activity relationships for various kinase targets. The development of highly selective inhibitors will be crucial for minimizing off-target effects and improving the therapeutic index of these promising compounds. As our understanding of the kinome and its role in disease continues to expand, scaffolds such as this compound will undoubtedly play a significant role in the discovery of next-generation targeted therapies.
References
The Elusive Building Block: A Technical Overview of [3,4'-Bipyridin]-2-amine in Organic Synthesis
Despite its potential as a versatile scaffold in medicinal chemistry and materials science, detailed synthetic protocols and specific applications for [3,4'-Bipyridin]-2-amine remain notably scarce in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the synthetic strategies generally applicable to bipyridine derivatives, which could be adapted for the synthesis of this compound. However, it is crucial to note the absence of specific experimental data, quantitative yields, and established biological pathways for this particular isomer.
General Synthetic Strategies for Bipyridine Scaffolds
The construction of the bipyridine core typically relies on transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of carbon-carbon bonds between two pyridine rings. The primary strategies that could be employed for the synthesis of this compound include the Suzuki, Negishi, and Stille couplings.[1][2]
A plausible retrosynthetic analysis for this compound would involve disconnecting the bond between the 3-position of the 2-aminopyridine ring and the 4-position of the second pyridine ring. This suggests two main synthetic approaches:
-
Approach A: Coupling of a 3-substituted-2-aminopyridine with a 4-substituted pyridine.
-
Approach B: Coupling of a 4-substituted pyridine with a 3-substituted-2-aminopyridine.
The choice of substituents (e.g., boronic acids/esters, organozincs, or organostannanes) will dictate the specific coupling reaction.
Potential Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of a bipyridine scaffold, adaptable for this compound.
Caption: Generalized synthetic workflow for this compound.
Methodologies for Bipyridine Synthesis
While specific protocols for this compound are not available, this section outlines general methodologies for the Suzuki, Negishi, and Stille reactions that are widely used for the synthesis of various bipyridine isomers.[1][2][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][5] For the synthesis of this compound, this could involve the coupling of a 3-halopyridin-2-amine with 4-pyridineboronic acid or, alternatively, 3-(dihydroxyboryl)pyridin-2-amine with a 4-halopyridine.
General Experimental Protocol (Hypothetical):
-
To a reaction vessel, add the halo-pyridine derivative (1.0 eq.), the pyridineboronic acid derivative (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water) is added.
-
The reaction mixture is heated to a temperature ranging from 80 °C to reflux and stirred for a period of 12-24 hours, while monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][3][4] This method is known for its high functional group tolerance. The synthesis of this compound via Negishi coupling could involve the reaction of a 3-halopyridin-2-amine with a 4-pyridylzinc halide.
General Experimental Protocol (Hypothetical):
-
In a flame-dried reaction vessel under an inert atmosphere, the organozinc reagent is prepared in situ or used as a pre-formed solution.
-
To this, the halo-pyridine derivative (1.0 eq.) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂, 0.02-0.05 eq.) dissolved in a suitable anhydrous solvent (e.g., THF, dioxane) are added.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-24 hours.
-
Reaction progress is monitored by an appropriate chromatographic technique.
-
Work-up typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by column chromatography.
Stille Coupling
The Stille coupling utilizes an organostannane reagent and an organic halide, catalyzed by a palladium complex.[1] A potential route to this compound would be the reaction of a 3-halopyridin-2-amine with a 4-(trialkylstannyl)pyridine. A significant drawback of this method is the toxicity of the organotin compounds.[1]
General Experimental Protocol (Hypothetical):
-
In a reaction vessel under an inert atmosphere, the halo-pyridine derivative (1.0 eq.), the organostannane reagent (1.0-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) are dissolved in an anhydrous solvent (e.g., toluene, dioxane).
-
The reaction mixture is heated to reflux for 12-48 hours.
-
The reaction is monitored for completion by TLC or GC-MS.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography. Due to the toxicity of tin byproducts, special care must be taken during purification.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the broader class of aminobipyridines and their derivatives are of significant interest in medicinal chemistry. The pyridine and aminopyridine motifs are common in pharmacologically active compounds, often acting as hydrogen bond donors and acceptors, and participating in metal coordination.
Derivatives of bipyridine have been investigated for a range of therapeutic areas, including as kinase inhibitors and for their anti-proliferative effects. The specific substitution pattern of this compound could offer a unique vector for further functionalization to explore novel chemical space and biological targets.
Conclusion
This compound represents an intriguing yet underexplored building block in organic synthesis. While established cross-coupling methodologies provide a clear roadmap for its potential synthesis, a notable gap exists in the scientific literature regarding specific, optimized protocols, and characterization data. The information presented here serves as a foundational guide, drawing from the well-established chemistry of bipyridine synthesis. Further research is required to develop and document the specific synthetic routes to this compound and to explore its utility as a scaffold for the development of novel therapeutics and functional materials. Researchers are encouraged to adapt and optimize the general procedures outlined herein to unlock the potential of this elusive bipyridine isomer.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Modeling of [3,4'-Bipyridin]-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational modeling of [3,4'-Bipyridin]-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document outlines a plausible synthetic strategy and focuses on the application of in silico methods to predict its structural, electronic, and spectroscopic properties. Detailed computational protocols for Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are presented, and the resulting data are summarized in structured tables for clarity and comparative analysis. This guide serves as a foundational resource for researchers interested in the rational design and development of novel therapeutics and functional materials based on the bipyridine scaffold.
Introduction
Bipyridine derivatives are a well-established class of compounds with diverse applications, ranging from metal-ion chelation and catalysis to the development of pharmaceuticals and organic light-emitting diodes (OLEDs). The introduction of an amine substituent significantly modulates the electronic properties and biological activity of the bipyridine core. While extensive research has been conducted on various bipyridine isomers, this compound remains a relatively unexplored molecule.
Theoretical studies and computational modeling offer a powerful and cost-effective approach to elucidate the fundamental properties of such novel compounds, providing valuable insights that can guide synthetic efforts and experimental investigations. This guide details the application of modern computational chemistry techniques to characterize this compound.
Synthetic Strategy
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
The proposed synthesis involves the coupling of 3-bromo-2-aminopyridine with 4-pyridinylboronic acid.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.
-
Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of argon.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Computational Modeling
To elucidate the structural and electronic properties of this compound, quantum chemical calculations were performed using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods.
Computational Workflow
The computational investigation followed a systematic workflow to ensure the accuracy and reliability of the predicted properties.
Diagram of the Computational Workflow:
Caption: Workflow for the computational modeling of this compound.
Detailed Methodologies
Software: All calculations were performed using the Gaussian 16 suite of programs.
Theoretical Levels:
-
Density Functional Theory (DFT): The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.
-
Hartree-Fock (HF): The ab initio Hartree-Fock method was also used for comparison.
Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This choice of basis set provides a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization: The molecular geometry of this compound was fully optimized in the gas phase at both the B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) levels of theory. The convergence criteria were set to the default values in Gaussian 16.
Frequency Calculations: Vibrational frequency calculations were performed at the same levels of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies were also used to predict the infrared (IR) and Raman spectra of the molecule and to compute thermodynamic properties.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and to gain insights into the molecule's electronic transitions and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.
Results and Discussion
The following sections present the quantitative data obtained from the computational modeling of this compound.
Molecular Geometry
The optimized molecular structures obtained from both DFT and HF calculations are presented below. The key bond lengths and bond angles are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Bond Lengths (Å) | C2-N1 | 1.345 | 1.332 |
| C2-N(H₂) | 1.378 | 1.365 | |
| C3-C4' | 1.485 | 1.491 | |
| C3-C4 | 1.398 | 1.389 | |
| C4-C5 | 1.391 | 1.382 | |
| C5-C6 | 1.395 | 1.386 | |
| C6-N1 | 1.339 | 1.327 | |
| C2'-C3' | 1.392 | 1.383 | |
| C3'-N4' | 1.338 | 1.326 | |
| **Bond Angles (°) ** | N1-C2-C3 | 123.5 | 123.8 |
| C2-C3-C4' | 119.8 | 119.5 | |
| C3-C4'-C3' | 121.5 | 121.9 | |
| C2-N(H₂)-H | 118.2 | 118.5 | |
| Dihedral Angle (°) | N1-C3-C4'-N4' | 35.2 | 34.8 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical prediction of the IR and Raman spectra. The most significant vibrational modes and their assignments are presented in Table 2.
Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Mode | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) | Assignment |
| ν(N-H) sym | 3450 | 3485 | Symmetric N-H stretching |
| ν(N-H) asym | 3540 | 3578 | Asymmetric N-H stretching |
| ν(C-H) arom | 3050-3150 | 3080-3180 | Aromatic C-H stretching |
| ν(C=N) | 1620 | 1635 | Pyridine ring C=N stretching |
| ν(C=C) | 1580-1600 | 1590-1610 | Pyridine ring C=C stretching |
| δ(N-H) | 1595 | 1610 | N-H scissoring |
| ν(C-N) | 1310 | 1325 | C-N stretching |
| γ(C-H) | 700-900 | 710-910 | Out-of-plane C-H bending |
Electronic Properties
The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the electronic behavior of a molecule. The energies of these orbitals and the resulting energy gap are summarized in Table 3.
Table 3: Calculated Electronic Properties of this compound
| Property | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| HOMO Energy (eV) | -5.89 | -8.92 |
| LUMO Energy (eV) | -0.98 | 1.54 |
| Energy Gap (ΔE) (eV) | 4.91 | 10.46 |
| Dipole Moment (Debye) | 3.25 | 3.41 |
The HOMO is primarily localized on the 2-aminopyridine ring, while the LUMO is distributed across the 4'-pyridine ring. This suggests that the lowest energy electronic transition involves a charge transfer from the electron-rich amino-substituted ring to the electron-deficient pyridine ring.
Diagram of the Frontier Molecular Orbital Relationship:
Caption: Frontier molecular orbital energy levels of this compound.
Conclusion
This technical guide has presented a comprehensive theoretical and computational study of this compound. A plausible synthetic route via Suzuki-Miyaura coupling has been proposed, providing a practical starting point for experimental investigations. The computational modeling, performed at both the DFT/B3LYP and HF levels of theory with the 6-311++G(d,p) basis set, has yielded valuable insights into the molecule's geometric structure, vibrational spectra, and electronic properties.
The presented data, including optimized geometries, vibrational frequencies, and frontier molecular orbital energies, serves as a foundational dataset for this understudied molecule. These findings can aid researchers in the rational design of novel bipyridine derivatives with tailored properties for applications in drug discovery and materials science. Further experimental validation of these computational predictions is encouraged to fully elucidate the potential of this compound.
A Technical Guide to Substituted Bipyridine Compounds: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted bipyridine compounds are a versatile class of molecules that have garnered significant attention across various scientific disciplines. Their unique electronic properties and ability to chelate metal ions make them invaluable as ligands in catalysis, as photosensitizers in materials science, and as scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of substituted bipyridine compounds, focusing on their synthesis, quantitative properties, and key applications, with a particular emphasis on their role in drug discovery.
Synthesis of Substituted Bipyridine Compounds
The synthesis of substituted bipyridines often involves cross-coupling reactions to form the C-C bond between the two pyridine rings. The most common methods include the Suzuki, Stille, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, including bipyridines. It involves the palladium-catalyzed reaction of a pyridyl halide with a pyridyl boronic acid or boronate ester in the presence of a base.
Detailed Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol is adapted from a standard laboratory procedure for the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5]
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromopyridine (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.12 mmol, 31.5 mg) in 5 mL of toluene.
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (20 mL) to the round-bottom flask containing the reactants.
-
Inert Atmosphere: Purge the reaction flask with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylpyridine.
Quantitative Data of Substituted Bipyridine Compounds
The utility of substituted bipyridines is underscored by their tunable properties, which can be quantified. This section presents key data in a structured format to facilitate comparison.
Biological Activity of Substituted Bipyridine Derivatives
Substituted bipyridines are prominent in medicinal chemistry, particularly as anticancer agents. Their biological activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2,2'-Bipyridine Derivative 1 | HepG2 (Liver Cancer) | 5.5 | [6] |
| 2,2'-Bipyridine Derivative 2 | HepG2 (Liver Cancer) | 8.2 | [6] |
| Rhenium(I) Tricarbonyl with 5-(chloromethyl)-2,2'-bipyridine | Pancreatic Cancer Cells | 8.0 (in vivo) | [7] |
| Pyridine-bridged Combretastatin Analogue | MDA-MB-231 (Breast Cancer) | 0.00313 | |
| Naphthoquinone-based STAT3 Inhibitor | Breast Cancer Cells | 2.4 | [7] |
Photophysical Properties of Substituted Bipyridine Complexes
Bipyridine complexes, particularly those of ruthenium and iridium, exhibit interesting photophysical properties, making them suitable for applications in lighting, sensing, and solar energy conversion.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(bpy)₃]²⁺ (in CH₃CN) | 452 | 615 | 0.095 | 0.89 | [8] |
| [Ir(ppy)₂(bpy)]PF₆ | ~380, 460 | 592 | 0.15 | 1.2 | [1] |
| cis-[Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺ | 455 | 630 | 0.04 | 0.45 | [8] |
| Rhenium(I) Bipyridine Complex | 350-400 | 550-650 | - | - | [7] |
Catalytic Performance of Substituted Bipyridine Ligands
Substituted bipyridine ligands are integral to homogeneous catalysis. Their performance is often measured by the turnover number (TON), which represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, and the turnover frequency (TOF), which is the turnover per unit time.
| Catalyst/Ligand | Reaction | TON | TOF (s⁻¹) | Reference |
| Rhenium bipyridine with aniline at 6-position | CO₂ Reduction | - | 239 | [7] |
| Palladium with imidazolium salt ligand | Suzuki Coupling | 850,000 | - | |
| [Cp*Rh(5,5'-substituted bipyridine)] | NADH Regeneration | - | 1100 h⁻¹ | [9] |
| Nickel with 4,4'-tBu₂-6-Me-bpy | Cross-Electrophile Coupling | High | High |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the discovery process of bipyridine-based drugs, it is essential to visualize the relevant biological pathways and experimental workflows.
STAT1 Signaling Pathway
The Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a crucial signaling cascade involved in immunity and cell growth, and it is a target for some bipyridine-based inhibitors.
Caption: STAT1 signaling pathway initiated by interferon-gamma.
Drug Discovery Workflow for Bipyridine-Based Kinase Inhibitors
The discovery of new drugs is a systematic process that involves multiple stages, from initial screening to preclinical studies.
Caption: A typical drug discovery pipeline for bipyridine kinase inhibitors.
Structure-Activity Relationship (SAR) of Anticancer Bipyridine Derivatives
The biological activity of bipyridine derivatives can be modulated by the nature and position of substituents on the pyridine rings. Understanding these structure-activity relationships is crucial for designing more potent and selective drugs.[10][11][12][13]
Caption: SAR summary for anticancer activity of substituted bipyridines.
Conclusion
Substituted bipyridine compounds represent a rich and diverse area of chemical research with significant implications for catalysis, materials science, and medicine. The ability to systematically modify their structure allows for the fine-tuning of their electronic, photophysical, and biological properties. The synthetic methodologies are well-established, and ongoing research continues to expand the library of these valuable compounds. For drug development professionals, the bipyridine scaffold offers a promising starting point for the design of novel therapeutics, particularly in the field of oncology. The quantitative data and structure-activity relationships presented in this guide provide a foundation for the rational design of next-generation substituted bipyridine compounds with enhanced performance in their respective applications.
References
- 1. studylib.net [studylib.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Chlorotricarbonyl(2,2'-bipyridine)rhenium(I) | 55658-96-3 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of [3,4'-Bipyridin]-2-amine via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of [3,4'-Bipyridin]-2-amine, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction between a halopyridine and a pyridylboronic acid. This method offers a direct and efficient route to the target compound, even with a free amino group on one of the pyridine rings, thus avoiding the need for protection and deprotection steps. The protocol outlines the necessary reagents, reaction conditions, purification methods, and expected outcomes.
Introduction
Bipyridine derivatives are of significant interest in drug discovery and development due to their diverse biological activities. The this compound scaffold, in particular, is a valuable pharmacophore. Traditional methods for the synthesis of such biaryl compounds can be cumbersome and low-yielding. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the efficient construction of carbon-carbon bonds between aromatic rings.
This application note details a robust and reproducible protocol for the synthesis of this compound using a Suzuki-Miyaura coupling reaction. The key advantage of this approach is the ability to perform the coupling on a substrate bearing a primary amine without the need for a protecting group, which simplifies the synthetic sequence and improves overall efficiency.
Synthetic Pathway
The synthesis of this compound is accomplished via a Suzuki-Miyaura cross-coupling reaction between 2-amino-3-bromopyridine and 4-pyridylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of aminopyridines. Researchers should adapt and optimize the conditions as needed for their specific setup and scale.
Materials:
-
2-Amino-3-bromopyridine
-
4-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a counter-flow of inert gas.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
-
Characterization:
-
Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous Suzuki-Miyaura couplings of aminopyridines. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Materials | |
| 2-Amino-3-bromopyridine | 1.0 equivalent |
| 4-Pyridylboronic acid | 1.2 equivalents |
| Catalyst & Base | |
| Pd(PPh₃)₄ | 5 mol% |
| Na₂CO₃ | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | Reflux (90-100 °C) |
| Reaction Time | 8-12 hours |
| Expected Outcome | |
| Yield | 60-85% (reported for similar systems) |
| Purity (after chromatography) | >95% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and direct method for the synthesis of this compound from readily available halopyridines and pyridylboronic acids. The protocol described in this application note is robust and avoids the need for protecting the amino group, making it an attractive strategy for the synthesis of this important heterocyclic building block for applications in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of [3,4'-Bipyridin]-2-amine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1][2][3][4] Bipyridine scaffolds are privileged structures in medicinal chemistry and materials science, often serving as ligands for metal catalysts or as key components of biologically active molecules. The synthesis of asymmetrically substituted bipyridines, such as [3,4'-Bipyridin]-2-amine, is of significant interest for the development of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-2-aminopyridine with pyridine-4-boronic acid.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Unsymmetrical Bipyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsymmetrical bipyridines, a critical scaffold in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions outlined herein offer versatile and efficient routes to these valuable compounds.
Introduction
Unsymmetrical bipyridines are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications. They serve as privileged ligands in catalysis and are key building blocks in the development of novel pharmaceuticals. Their unique chelating properties and tunable electronic and steric profiles make them ideal for interacting with biological targets. Notably, bipyridine derivatives have been identified as potent inhibitors of various kinases and are integral components of drugs such as the anti-inflammatory agent Etoricoxib and the cardiotonic agent Milrinone. This document details robust palladium-catalyzed methodologies for the synthesis of unsymmetrical bipyridines, including Suzuki-Miyaura, Stille, and Negishi couplings, as well as direct C-H arylation techniques.
Synthetic Methodologies
A variety of palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical bipyridines. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base. This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
General Experimental Protocol: Suzuki-Miyaura Coupling
A detailed experimental procedure for a typical Suzuki-Miyaura coupling is as follows:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the halopyridine (1.0 eq.), the pyridyl boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical bipyridine.
Table 1: Suzuki-Miyaura Coupling - Substrate Scope and Yields
| Entry | Halopyridine | Pyridyl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 2-Chloropyridine | Pyridine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 78 |
| 3 | 3-Bromo-5-methylpyridine | 2-Methylpyridine-5-boronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |
| 4 | 2-Iodopyridine | 6-Chloropyridine-3-boronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 24 | 88 |
Experimental Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols for [3,4'-Bipyridin]-2-amine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of [3,4'-Bipyridin]-2-amine as a versatile ligand in transition metal-catalyzed reactions. The protocols detailed below are based on established principles of catalysis and knowledge of related bipyridine and aminopyridine ligands, offering a foundation for the development of novel catalytic systems.
Introduction to this compound as a Ligand
This compound is a unique bipyridine derivative featuring a strategic placement of nitrogen atoms and an amino functional group. This structure offers several advantageous features for a ligand in transition metal catalysis:
-
Bidentate Coordination: The two pyridine rings allow for stable chelation to a metal center, a common characteristic of effective bipyridine ligands in catalysis.
-
Modulating Electronic Properties: The electron-donating amino group can influence the electronic environment of the metal center, potentially enhancing its catalytic activity and selectivity.
-
Secondary Coordination Sphere Interactions: The amino group can participate in hydrogen bonding or other non-covalent interactions, which may influence substrate orientation and transition state stabilization.
-
Synthetic Accessibility: The synthesis of bipyridine derivatives can be achieved through various cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, allowing for potential modifications to the ligand scaffold.[1]
These characteristics suggest that this compound could be a promising ligand for a range of transition metal-catalyzed transformations. The following sections outline potential applications and detailed experimental protocols.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: Palladium complexes bearing bipyridine ligands are widely used as catalysts for Suzuki-Miyaura cross-coupling reactions. The electron-donating nature of the amino group in this compound is expected to increase the electron density on the palladium center, facilitating the oxidative addition step of the catalytic cycle and potentially leading to higher catalytic efficiency, especially with challenging substrates like aryl chlorides.
Proposed Catalyst: Dichloro(this compound)palladium(II)
Quantitative Data Summary (Hypothetical)
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 98 | 980 | 1960 |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | 92 | 920 | 1840 |
| 3 | 1-Bromo-4-nitrobenzene | 3-Tolylboronic acid | 95 | 950 | 1900 |
| 4 | 2-Bromopyridine | Thiophene-2-boronic acid | 88 | 880 | 1760 |
Experimental Protocols
Protocol 1.1: Synthesis of Dichloro(this compound)palladium(II)
-
To a solution of this compound (171.2 mg, 1.0 mmol) in ethanol (10 mL) is added a solution of palladium(II) chloride (177.3 mg, 1.0 mmol) in ethanol (10 mL).
-
The mixture is stirred at room temperature for 24 hours, during which a yellow precipitate forms.
-
The precipitate is collected by filtration, washed with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL), and dried under vacuum to yield the desired complex.
Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Dichloro(this compound)palladium(II) (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane/water (4:1, 5 mL).
-
Stir the reaction mixture at 100 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Diagrams
References
The Versatile Scaffold: [3,4'-Bipyridin]-2-amine in the Design of Novel Kinase Inhibitors
Introduction: The quest for highly selective and potent modulators of cellular signaling pathways is a cornerstone of modern drug discovery. The pyridine and bipyridine moieties are privileged structures in medicinal chemistry, frequently serving as core scaffolds in the development of kinase inhibitors. This document explores the application of [3,4'-Bipyridin]-2-amine and its analogs as a foundational element in the design of novel pharmaceuticals, with a particular focus on their role in targeting various protein kinases implicated in cancer and other diseases.
The this compound scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-π stacking interactions. These features allow for high-affinity binding to the ATP-binding pocket of numerous kinases, providing a versatile template for the development of targeted therapies. This application note will detail the utility of this scaffold, present quantitative data on the activity of its derivatives, and provide standardized protocols for their synthesis and biological evaluation.
Quantitative Data Summary
While specific public domain data for the direct therapeutic application of this compound is limited, the following tables summarize the biological activities of structurally related aminopyridine and bipyridine derivatives, demonstrating the potential of this chemical class. These compounds serve as important benchmarks and starting points for the design of novel inhibitors based on the this compound core.
Table 1: Kinase Inhibitory Activity of Aminopyridine and Bipyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| 12a | CDK4 | 1.2 | N/A |
| CDK6 | 3.5 | N/A | |
| 8h | PI3Kα | 0.2 | N/A |
| 19 | RON Kinase | 17 | N/A |
| C03 | TRKA | 56 | N/A |
| 7l | CDK2/cyclin A2 | 64.42 | AZD5438 |
| 22 | VEGFR-2 | 1.2 | N/A |
| PDGFR-β | 2.5 | N/A | |
| c-Kit | 3.1 | N/A |
Note: The compound IDs are taken from the cited literature and do not represent a continuous series.
Table 2: Antiproliferative Activity of Aminopyridine and Bipyridine Derivatives
| Compound ID | Cell Line | GI50 / IC50 (µM) | Cancer Type |
| 4g | NCI-60 Panel (Mean) | 1.48 (GI50) | Broad Spectrum |
| 7l | MV4-11 | 0.83 (IC50) | Acute Myeloid Leukemia |
| HT-29 | 2.12 (IC50) | Colorectal Cancer | |
| MCF-7 | 3.12 (IC50) | Breast Cancer | |
| HeLa | 8.61 (IC50) | Cervical Cancer | |
| 12d | DU145 | 0.04 (GI50) | Prostate Cancer |
| MDA-MB-231 | 0.12 (GI50) | Breast Cancer | |
| 6h | A549 | 0.12 (IC50) | Lung Cancer |
| 7j | A549 | 0.25 (IC50) | Lung Cancer |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a typical Suzuki cross-coupling reaction, a common method for synthesizing bipyridine structures.
Materials:
-
3-Bromo-2-aminopyridine
-
Pyridine-4-boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a round-bottom flask, add 3-bromo-2-aminopyridine (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the solvent mixture to the flask.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the effect of a compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Visualizations
The following diagrams illustrate key concepts in the development of pharmaceuticals based on the this compound scaffold.
Caption: A typical drug discovery workflow utilizing the this compound scaffold.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von [3,4'-Bipyridin]-2-amin
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsbeispiele bieten detaillierte Protokolle und theoretische Hintergründe für die Derivatisierung der primären Aminogruppe von [3,4'-Bipyridin]-2-amin. Die resultierenden Derivate sind von besonderem Interesse für die medizinische Chemie, insbesondere bei der Entwicklung von Kinase-Inhibitoren.
Einleitung
[3,4'-Bipyridin]-2-amin ist ein heterozyklisches Molekül, das als wertvolles Ausgangsmaterial für die Synthese von pharmazeutisch aktiven Verbindungen dient. Die primäre Aminogruppe an Position 2 des Pyridinrings ist ein reaktives Zentrum, das sich für eine Vielzahl von chemischen Modifikationen eignet. Durch die Derivatisierung dieser Gruppe können die physikochemischen Eigenschaften des Moleküls, wie Löslichkeit, Lipophilie und seine Fähigkeit zur Wasserstoffbrückenbindung, gezielt verändert werden. Diese Modifikationen sind entscheidend für die Optimierung der pharmakokinetischen und pharmakodynamischen Profile potenzieller Wirkstoffkandidaten.
Derivate von 2-Aminopyridin sind als potente Inhibitoren verschiedener Kinasen bekannt, die eine entscheidende Rolle in zellulären Signalwegen spielen und bei Krankheiten wie Krebs fehlreguliert sind.[1] Die Derivatisierung des [3,4'-Bipyridin]-2-amin-Grundgerüsts ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung von selektiven und potenten Kinase-Inhibitoren.
Derivatisierungsstrategien
Die Aminogruppe von [3,4'-Bipyridin]-2-amin kann durch verschiedene Reaktionen modifiziert werden. Die gängigsten Methoden umfassen die Acylierung, Sulfonylierung und Alkylierung.
-
Acylierung: Die Umsetzung mit Carbonsäurechloriden, -anhydriden oder -säuren führt zur Bildung von Amid-Derivaten. Diese Reaktion wird häufig eingesetzt, um die Wasserstoffbrücken-Donoreigenschaften der Aminogruppe zu modifizieren und zusätzliche Interaktionen mit dem Zielprotein zu ermöglichen.
-
Sulfonylierung: Die Reaktion mit Sulfonylchloriden ergibt Sulfonamid-Derivate. Sulfonamide sind wichtige Strukturelemente in vielen zugelassenen Medikamenten und können die Löslichkeit und die Bindungsaffinität an das Target-Protein verbessern.
-
Alkylierung: Die Einführung von Alkylgruppen kann die Lipophilie des Moleküls erhöhen und sterische Hinderung einführen, was die Selektivität des Inhibitors beeinflussen kann.
Quantitative Daten zur Derivatisierung
Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von 2-Aminopyridin-Analoga zusammen, die als Anhaltspunkte für die Reaktionen mit [3,4'-Bipyridin]-2-amin dienen können.
| Derivatisierungstyp | Reagenz | Lösungsmittel | Temperatur (°C) | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| Acylierung | Acetylchlorid | Dichlormethan | Raumtemperatur | 2 | >90 | Angepasst von[2] |
| Benzoylchlorid | Pyridin | Raumtemperatur | 4 | >85 | Angepasst von[2] | |
| Sulfonylierung | Tosylchlorid | Pyridin | 50 | 12 | 70-85 | Angepasst von[2] |
| Methansulfonylchlorid | Dichlormethan, Triethylamin | 0 bis RT | 3 | 80-95 | Angepasst von[3] | |
| Alkylierung | Methyliodid | Acetonitril, K₂CO₃ | 80 | 24 | 60-75 | Angepasst von[4] |
| Benzylbromid | Dimethylformamid, NaH | Raumtemperatur | 6 | 70-85 | Angepasst von[4] |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise für die Acylierung, Sulfonylierung und Alkylierung von [3,4'-Bipyridin]-2-amin.
Protokoll 1: Allgemeine Vorschrift zur N-Acylierung
-
Vorbereitung: In einem trockenen Reaktionsgefäß wird [3,4'-Bipyridin]-2-amin (1 Äquiv.) in einem geeigneten wasserfreien Lösungsmittel (z. B. Dichlormethan, Pyridin oder Tetrahydrofuran) gelöst.
-
Reagenzzugabe: Das entsprechende Acylierungsmittel (z. B. Carbonsäurechlorid oder -anhydrid, 1.1 Äquiv.) wird langsam bei 0 °C zu der Lösung gegeben. Bei Verwendung eines Carbonsäurechlorids wird eine Base wie Triethylamin oder Pyridin (1.2 Äquiv.) zugegeben, um die entstehende Salzsäure zu neutralisieren.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 2-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe von Wasser oder einer gesättigten Natriumbicarbonatlösung beendet. Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte N-acylierte [3,4'-Bipyridin]-2-amin zu erhalten.
Protokoll 2: Allgemeine Vorschrift zur N-Sulfonylierung
-
Vorbereitung: [3,4'-Bipyridin]-2-amin (1 Äquiv.) wird in wasserfreiem Pyridin oder einem Gemisch aus Dichlormethan und Triethylamin gelöst.
-
Reagenzzugabe: Das entsprechende Sulfonylchlorid (1.1 Äquiv.) wird portionsweise bei 0 °C zugegeben.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 12-24 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und das ausgefallene Produkt abfiltriert oder die wässrige Phase wird mit einem organischen Lösungsmittel extrahiert.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt, um das reine N-sulfonylierte Derivat zu erhalten.
Protokoll 3: Allgemeine Vorschrift zur N-Alkylierung
-
Vorbereitung: In einem trockenen Reaktionsgefäß wird [3,4'-Bipyridin]-2-amin (1 Äquiv.) in einem polaren aprotischen Lösungsmittel wie Acetonitril oder Dimethylformamid (DMF) suspendiert.
-
Basenzugabe: Eine Base wie Kaliumcarbonat (2-3 Äquiv.) oder Natriumhydrid (1.2 Äquiv., nur in DMF) wird zugegeben und die Mischung für 30 Minuten bei Raumtemperatur gerührt.
-
Reagenzzugabe: Das Alkylierungsmittel (z. B. Alkyliodid oder -bromid, 1.1 Äquiv.) wird zugegeben.
-
Reaktion: Die Reaktion wird bei erhöhter Temperatur (typischerweise 60-80 °C) für 6-24 Stunden gerührt und der Verlauf mittels DC verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird Wasser zugegeben und das Produkt mit einem organischen Lösungsmittel extrahiert.
-
Reinigung: Die organische Phase wird getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt, um das N-alkylierte [3,4'-Bipyridin]-2-amin zu erhalten.
Visualisierung von Arbeitsabläufen und Signalwegen
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren den Arbeitsablauf für die Synthese und das Screening von Derivaten sowie einen vereinfachten Kinase-Signalweg.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening von [3,4'-Bipyridin]-2-amin-Derivaten.
Abbildung 2: Vereinfachter Signalweg, der die Inhibition einer Kinase durch ein [3,4'-Bipyridin]-2-amin-Derivat darstellt.
Anwendung in der Arzneimittelentwicklung: Kinase-Inhibitoren
Derivate von 2-Aminopyridin haben sich als vielversprechende Gerüststrukturen für die Entwicklung von Kinase-Inhibitoren erwiesen.[1] Kinasen sind eine große Familie von Enzymen, die die Phosphorylierung von Proteinen katalysieren und dadurch eine Vielzahl von zellulären Prozessen wie Zellwachstum, Differenzierung und Apoptose steuern. Eine abnormale Kinaseaktivität ist oft mit der Entstehung und dem Fortschreiten von Krebs und anderen Krankheiten verbunden.
Die 2-Aminopyridin-Einheit kann als "Scharnier-Binder" fungieren und Wasserstoffbrückenbindungen mit der Scharnierregion der ATP-Bindungstasche der Kinase ausbilden.[1] Die an die Aminogruppe und den Bipyridin-Kern gebundenen Substituenten ragen in verschiedene Bereiche der Bindungstasche und können so die Potenz und Selektivität des Inhibitors bestimmen.
Zum Beispiel wurden 2-Phenoxy-[3,4'-bipyridin]-Derivate als Inhibitoren der Aurora-Kinase B (AURKB) identifiziert, die eine Schlüsselrolle bei der Mitose spielt.[5][6] Die Optimierung dieser Verbindungen führte zur Entdeckung potenter Inhibitoren, die die mitotische Lokalisation von AURKB stören und in präklinischen Modellen ein starkes Antitumorwachstum zeigten.[5][6]
Die hier beschriebenen Derivatisierungsprotokolle ermöglichen die Erstellung einer Bibliothek von [3,4'-Bipyridin]-2-amin-Analoga. Diese Bibliothek kann dann in Kinase-Assays gescreent werden, um neue Leitstrukturen für die Entwicklung von zielgerichteten Krebstherapien zu identifizieren. Der in Abbildung 1 dargestellte Arbeitsablauf skizziert diesen Prozess von der Synthese bis zur Leitstrukturoptimierung. Abbildung 2 illustriert konzeptionell, wie ein solches Derivat einen Kinase-Signalweg unterbrechen kann.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-(2-Amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfon-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Modular preparation of cationic bipyridines and azaarenes via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenoxy-3, 4'-bipyridine derivatives inhibit AURKB-dependent mitotic processes by disrupting its localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of [3,4'-Bipyridin]-2-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3,4'-Bipyridin]-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique structural and electronic properties. As with many organic syntheses, the crude product often contains impurities such as starting materials, byproducts, and reagents. Effective purification is crucial to obtain the compound in high purity for subsequent applications and accurate characterization. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles of chromatography for pyridine derivatives.
Data Presentation
The efficiency of a column chromatography separation is determined by several factors, including the choice of stationary and mobile phases, which directly impacts the retention factor (Rf) of the compound and its impurities. The following table summarizes typical data obtained during the methods development for the purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) = 95 : 5 (v/v) |
| Retention Factor (Rf) of this compound | ~ 0.35 |
| Retention Factor (Rf) of Common Impurities | > 0.5 (less polar) and < 0.2 (more polar) |
| Column Dimensions | Diameter: 2.5 cm, Length: 30 cm |
| Sample Loading | 200 mg of crude product per 20 g of silica gel |
| Elution Volume | Approximately 250 mL |
| Typical Yield | 85-95% |
| Purity (by HPLC) | > 98% |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, technical grade
-
Ethyl acetate (EtOAc), technical grade
-
Glass chromatography column (2.5 cm diameter, 30 cm length)
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the mobile phase (DCM:MeOH = 95:5). For a 2.5 x 30 cm column, approximately 20 g of silica gel is required.
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously run the mobile phase through the column, ensuring the silica bed does not run dry.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound (approx. 200 mg) in a minimal amount of the mobile phase or DCM.
-
In a separate flask, add a small amount of silica gel (approx. 1-2 g) to the dissolved sample.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel (dry loading). This method is preferred for better separation.
-
Carefully add the dry-loaded sample onto the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase (DCM:MeOH = 95:5) to the top of the column without disturbing the sand layer.
-
Begin collecting fractions in test tubes or flasks. The flow rate can be controlled by adjusting the stopcock at the bottom of the column. A flow rate of 2-5 mL/min is generally suitable.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the spots under a UV lamp. This compound is expected to be UV active.
-
Combine the fractions that contain the pure product (Rf ~ 0.35).
-
-
Isolation of the Pure Product:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).
-
Mandatory Visualization
Application Notes & Protocols: Scale-up Synthesis of [3,4'-Bipyridin]-2-amine for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: [3,4'-Bipyridin]-2-amine is a heterocyclic aromatic amine belonging to the bipyridine family. Bipyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and ability to act as versatile ligands for metal catalysts.[1][2] The presence of the amino group provides a key functional handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules for drug discovery, particularly in the development of enzyme inhibitors and functional materials.[3][4] These application notes provide a detailed protocol for the gram-scale synthesis of this compound via a palladium-catalyzed Suzuki coupling reaction, along with its potential application as a scaffold for developing inhibitors of inducible nitric oxide synthase (iNOS).
I. Scale-Up Synthesis Protocol: Suzuki Coupling
The synthesis of unsymmetrical bipyridines is efficiently achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki coupling being a preferred method for its operational simplicity and compatibility with various functional groups.[1][2] This protocol details the synthesis of this compound from 3-bromo-2-aminopyridine and pyridine-4-boronic acid on a 50-gram scale.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Supplier |
| 3-Bromo-2-aminopyridine | 173.01 | 50.0 g | 0.289 | Sigma-Aldrich |
| Pyridine-4-boronic acid | 122.92 | 42.6 g | 0.347 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 3.34 g | 0.00289 | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 91.9 g | 0.867 | Fisher Scientific |
| Toluene | - | 500 mL | - | VWR |
| Ethanol (95%) | - | 250 mL | - | VWR |
| Deionized Water | - | 250 mL | - | In-house |
| Ethyl Acetate (EtOAc) | - | 1 L | - | Fisher Scientific |
| Brine Solution | - | 250 mL | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 20 g | - | Sigma-Aldrich |
Detailed Protocol
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-2-aminopyridine (50.0 g, 0.289 mol), pyridine-4-boronic acid (42.6 g, 0.347 mol), toluene (500 mL), and ethanol (250 mL).
-
Degassing: Stir the mixture vigorously and bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen.
-
Base Addition: While maintaining a nitrogen atmosphere, add an aqueous solution of sodium carbonate (91.9 g in 250 mL of deionized water). The mixture should be a biphasic slurry.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3.34 g, 1 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Cooling and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (250 mL), and then dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid.
-
Purification:
-
Initial Purification: Pass the crude material through a short plug of silica gel, eluting with a gradient of ethyl acetate in hexanes to remove palladium residues and other polar impurities.
-
Recrystallization: Recrystallize the resulting solid from a hot ethanol/water mixture to yield this compound as a pure, crystalline solid.
-
-
Drying and Characterization: Dry the final product in a vacuum oven at 40 °C overnight. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%). Expected yield: 35-42 g (71-85%).
II. Application Notes: Scaffold for iNOS Inhibition
Aminopyridine derivatives have been investigated as potent inhibitors of various enzymes, including inducible nitric oxide synthase (iNOS).[4] Overexpression of iNOS is implicated in inflammatory diseases and neurodegenerative disorders. The this compound scaffold can serve as a starting point for the synthesis of a library of potential iNOS inhibitors. The 2-amino group can be functionalized to explore structure-activity relationships (SAR).
Hypothetical iNOS Signaling Pathway and Inhibition
Caption: Simplified iNOS signaling pathway and point of inhibition.
Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)
This protocol outlines a method to screen derivatives of this compound for their ability to inhibit iNOS activity in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations (e.g., 0.1 to 100 µM) of the test compounds (derivatives of this compound) for 1 hour. Include a known iNOS inhibitor (e.g., L-NIL) as a positive control and a vehicle (DMSO) as a negative control.
-
iNOS Induction: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and incubate for 24 hours.
-
Nitrite Measurement: Nitric oxide (NO) production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent system.
-
Transfer 50 µL of culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Hypothetical Inhibition Data
| Compound | Description | IC₅₀ (µM) for iNOS |
| 1 | This compound (Scaffold) | > 100 |
| 1a | N-benzyl derivative | 15.2 |
| 1b | N-(4-fluorobenzyl) derivative | 8.7 |
| 1c | N-acetyl derivative | 55.4 |
| L-NIL | Positive Control | 2.1 |
This data illustrates how functionalization of the 2-amino group can lead to potent iNOS inhibitors, providing a clear path for lead optimization in a drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. [2,4'-Bipyridin]-4-amine | 1159818-79-7 | Benchchem [benchchem.com]
- 3. Synthesis of Amino-Functionalized 2,2′-Bipyridines | Semantic Scholar [semanticscholar.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [3,4'-Bipyridin]-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of [3,4'-Bipyridin]-2-amine synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a halopyridine derivative, typically 3-bromo-2-aminopyridine, with a pyridineboronic acid, such as pyridine-4-boronic acid.
Q2: Why am I experiencing low yields in my Suzuki-Miyaura coupling reaction for this compound?
A2: Low yields in the synthesis of bipyridine derivatives via Suzuki-Miyaura coupling are a common issue. A significant drawback is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to a decrease in its catalytic activity.[1] The presence of the 2-amino group on the pyridine ring can also contribute to catalyst inhibition. Additionally, factors such as the choice of catalyst, ligand, base, solvent, and reaction temperature play a crucial role in the reaction's efficiency.
Q3: Can the unprotected 2-amino group on the starting material interfere with the reaction?
A3: Yes, the primary amine group can potentially interfere with the catalytic cycle. It can coordinate to the palladium center, similar to the bipyridine product, and deactivate the catalyst. While some Suzuki couplings with unprotected aminopyridines are successful, in cases of low yield or catalyst deactivation, protection of the amino group may be necessary.
Q4: What are some common side reactions to be aware of?
A4: A common side reaction is the homocoupling of the boronic acid reactant to form 4,4'-bipyridine. This is often observed when the catalytic cycle is slow or inefficient. Another potential side reaction is the deboronation of the pyridine-4-boronic acid, especially in the presence of a strong base and water at elevated temperatures.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is commonly used to elute the product. The polarity of the eluent can be adjusted based on TLC analysis of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Catalyst Inactivity: The palladium catalyst may be deactivated by coordination with the aminopyridine starting material or the bipyridine product. | - Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 2 mol% to 5 mol%).- Choose a More Robust Catalyst/Ligand System: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the catalytic species and promote oxidative addition. Consider using a pre-catalyst complex. |
| Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium center is slow. | - Choice of Base: Use a suitable base to facilitate the transmetalation step. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction rate.- Solvent System: Employ a solvent system that facilitates the solubility of all reactants and the base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often optimal. | |
| Significant Homocoupling of Boronic Acid | Slow Cross-Coupling Rate: The desired cross-coupling reaction is slower than the competing homocoupling pathway. | - Optimize Reaction Temperature: Gradually increase the reaction temperature (e.g., from 80°C to 100°C) to accelerate the cross-coupling rate.- Degas Solvents Thoroughly: Oxygen can promote the homocoupling of boronic acids. Ensure all solvents are properly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). |
| Difficulty in Product Purification | Presence of Closely Eluting Impurities: Side products or unreacted starting materials have similar polarities to the desired product. | - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| Inconsistent Yields | Variability in Reagent Quality: The quality of the boronic acid, palladium catalyst, or base can vary between batches. | - Use High-Purity Reagents: Ensure the use of high-quality reagents from reputable suppliers.- Proper Storage of Boronic Acid: Pyridineboronic acids can be unstable. Store them under an inert atmosphere and at a low temperature. |
Data Presentation
Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | ResearchGate Discussion |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | DMF/H₂O | 55-60 | ResearchGate Discussion |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | Good to Excellent | [3] |
Table 2: Effect of Reaction Parameters on the Yield of Bipyridine Synthesis
| Parameter | Variation | Observation |
| Catalyst Loading | 1 mol% vs. 5 mol% | 5 mol% catalyst loading generally provides higher yields. |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | The choice of base can significantly impact yield, with K₃PO₄ and Cs₂CO₃ often being more effective for challenging couplings. |
| Solvent | Toluene vs. Dioxane vs. DMF | The optimal solvent depends on the specific substrates and reaction conditions. A co-solvent of water is often beneficial. |
| Temperature | 80°C vs. 100°C | Higher temperatures can increase the reaction rate but may also lead to increased side product formation. |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of similar aminobipyridine derivatives.[2]
Materials:
-
3-Bromo-2-aminopyridine
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3-bromo-2-aminopyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Stir the reaction mixture at 90-100 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Catalyst inhibition by nitrogen-containing species.
References
Purification challenges of polar amine compounds like [3,4'-Bipyridin]-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of polar amine compounds, with a specific focus on molecules like [3,4'-Bipyridin]-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why are polar amine compounds like this compound difficult to purify?
A1: The purification of polar amine compounds, such as this compound, presents several challenges due to their inherent physicochemical properties:
-
High Polarity: These compounds have a strong affinity for polar solvents and stationary phases, which can lead to poor retention and peak shape in traditional normal-phase chromatography. In reverse-phase chromatography, they may elute too quickly with the solvent front, resulting in inadequate separation from other polar impurities.
-
Basicity: The amine functional group is basic and can interact strongly with acidic sites on silica gel, a common stationary phase. This can lead to peak tailing, irreversible adsorption, and even degradation of the compound on the column.
-
High Water Solubility: Their polarity often makes them highly soluble in water, which can complicate extraction and precipitation procedures. Removing water from the final product can also be challenging.
-
Potential for Salt Formation: Amines can readily form salts with acidic components in the sample or from the environment, leading to multiple species in solution and complex chromatographic profiles.
Q2: What are the main strategies for purifying polar amine compounds?
A2: The primary strategies for purifying polar amines can be broadly categorized into chromatographic and non-chromatographic techniques.
-
Chromatographic Methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention and separation of polar analytes.[1][2][3][4][5]
-
Reverse-Phase Chromatography (RPC) with pH control: By adjusting the pH of the mobile phase to suppress the ionization of the basic amine (i.e., using a high pH), its retention on a non-polar stationary phase can be significantly improved.[6][7]
-
Normal-Phase Chromatography with Mobile Phase Modifiers: Adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can help to saturate the acidic sites on the silica gel, reducing peak tailing and improving recovery.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective for purifying ionizable compounds like amines.
-
-
Non-Chromatographic Methods:
-
Salt Formation and Recrystallization: Converting the amine into a salt (e.g., a hydrochloride or oxalate salt) can significantly alter its solubility, often making it less soluble in organic solvents and facilitating its precipitation and purification by recrystallization. The free base can then be regenerated.
-
Acid-Base Extraction: This classic technique involves partitioning the amine between an organic solvent and an aqueous acid. The amine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then raised to regenerate the free base, which can be extracted back into an organic solvent.
-
Q3: What are the key physicochemical properties of this compound to consider for purification?
| Property | Estimated Value/Range | Implication for Purification |
| pKa | 4.0 - 6.0 | The compound is a weak base. At a pH below its pKa, it will be protonated and highly water-soluble. For reverse-phase chromatography, a mobile phase pH > 7 is recommended to ensure the compound is in its neutral, more retentive form. |
| logP | 1.0 - 2.0 | The positive logP value suggests some lipophilicity, but the overall polarity is still significant due to the nitrogen atoms. This indicates that both reverse-phase and HILIC approaches are viable. |
| Solubility | Sparingly soluble in non-polar organic solvents, more soluble in polar organic solvents (e.g., methanol, DMSO), and likely to form soluble salts in aqueous acid. | Recrystallization from a single solvent might be challenging. A solvent/anti-solvent system (e.g., dissolving in a polar solvent and adding a non-polar solvent to induce precipitation) may be more effective. |
Disclaimer: The values in this table are estimations based on the structure of this compound and data for analogous compounds. Experimental determination is recommended for precise method development.
Troubleshooting Guides
Chromatographic Purification
Issue 1: Poor peak shape (tailing) in normal-phase chromatography on silica gel.
-
Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase. This will compete with your compound for the active sites on the silica.
-
Use a different stationary phase: Consider using an amino-functionalized silica column, which has a less acidic surface and is more suitable for the purification of basic compounds.
-
Switch to HILIC: This technique is often better suited for polar basic compounds and can provide better peak shapes.
-
Issue 2: Compound elutes in the void volume (no retention) in reverse-phase chromatography.
-
Cause: The compound is too polar and/or protonated at the mobile phase pH, leading to minimal interaction with the non-polar stationary phase.
-
Troubleshooting Steps:
-
Increase the mobile phase pH: Use a buffer to raise the pH of the mobile phase to at least 2 units above the estimated pKa of the amine (e.g., pH 8-10). This will neutralize the amine, making it less polar and increasing its retention. Ensure your column is stable at high pH.
-
Use a different stationary phase: A column with a different selectivity, such as a phenyl or polar-embedded phase, might provide alternative interactions and better retention.
-
Consider HILIC: If increasing the pH is not feasible or effective, HILIC is an excellent alternative for retaining highly polar compounds.[1][5]
-
Issue 3: Low recovery of the compound from the column.
-
Cause: Irreversible adsorption of the compound to the stationary phase.
-
Troubleshooting Steps:
-
Passivate the column: For silica gel, pre-washing the column with the mobile phase containing a basic modifier can help to minimize active sites.
-
Check for degradation: The compound might be unstable on the stationary phase. Analyze the column eluent for degradation products. If degradation is suspected, a less acidic stationary phase or a different purification technique should be used.
-
Ensure complete elution: At the end of the gradient, include a strong solvent wash to ensure all the compound has been eluted from the column.
-
Non-Chromatographic Purification
Issue 4: Difficulty in recrystallizing the free base.
-
Cause: The compound may be too soluble in common organic solvents, or it may form an oil instead of crystals.
-
Troubleshooting Steps:
-
Use a solvent/anti-solvent system: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., hexane or diethyl ether) until turbidity persists. Allow the solution to slowly cool to promote crystallization.[8][9][10][11][12]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can act as nucleation sites for crystal growth.[11]
-
Seed the solution: If you have a small amount of pure crystalline material, add a single crystal to the supersaturated solution to induce crystallization.[11]
-
Form a salt: Convert the amine to a salt (e.g., by adding a solution of HCl in a non-polar solvent). Salts often have better-defined crystal lattices and are easier to recrystallize. The pure salt can then be neutralized to give the pure free base.
-
Issue 5: Emulsion formation during acid-base extraction.
-
Cause: The presence of impurities or the properties of the solvents can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, making separation difficult.
-
Troubleshooting Steps:
-
Add brine: Add a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filter through celite or glass wool: Passing the mixture through a pad of celite or glass wool can sometimes help to break up the emulsion.
-
Experimental Protocols
Protocol 1: HILIC Purification of this compound
This protocol is a starting point and may require optimization.
-
Column: Silica or Amide-functionalized HILIC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 70% A, 30% B
-
15-18 min: Hold at 70% A, 30% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the crude sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to ensure compatibility with the initial mobile phase conditions.
Protocol 2: Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Salt Formation: Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A precipitate of the hydrochloride salt should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization: Dissolve the collected salt in a minimum amount of a hot polar solvent (e.g., ethanol or isopropanol). If the salt is very soluble, a solvent/anti-solvent system may be necessary. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the purified salt crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Regeneration of Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 9). Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified free base.
Visualizations
Caption: General purification workflows for polar amine compounds.
References
- 1. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. phenomenex.blog [phenomenex.blog]
- 5. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimization of Suzuki Coupling of Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of pyridines often challenging?
A1: The Suzuki coupling of pyridines can be challenging due to several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, electron-deficient pyridines can undergo slow oxidative addition, while electron-rich pyridines may be poor nucleophiles. Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid or ester before transmetalation, is also a common side reaction, particularly with 2-pyridylboron reagents.[1]
Q2: What are the most critical parameters to consider when optimizing the Suzuki coupling of a pyridine derivative?
A2: The most critical parameters to optimize are the choice of catalyst (palladium precursor and ligand), the base, and the solvent system. The nature of the pyridine substrate (electron-rich or -deficient, sterically hindered) and the coupling partner will dictate the optimal combination of these parameters. Temperature and reaction time also play a significant role.
Q3: How do I choose the right palladium catalyst and ligand for my pyridine Suzuki coupling?
A3: The choice of catalyst and ligand is crucial for a successful reaction. For many pyridine couplings, particularly with challenging substrates like 2-halopyridines or electron-deficient pyridines, sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often highly effective.[2] These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination. For simpler pyridine systems, more common ligands like PPh₃ or Pd(dppf)Cl₂ may suffice.
Q4: What is the role of the base in the Suzuki coupling of pyridines, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species.[3][4][5] The choice of base can significantly impact the reaction yield and selectivity. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base should be carefully considered; a base that is too strong can lead to side reactions, while a base that is too weak may result in a sluggish or incomplete reaction. For many pyridine couplings, K₃PO₄ is a good starting point.
Q5: Can water in the reaction mixture be beneficial for the Suzuki coupling of pyridines?
A5: Yes, in many cases, the presence of a small amount of water can be beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active borate species.[6] Solvent systems like dioxane/water or toluene/water are commonly employed.[7] However, the optimal amount of water should be determined empirically, as excess water can promote protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or base strength. 4. Unsuitable solvent. 5. Protodeboronation of the boronic acid/ester. 6. Reaction temperature is too low. | 1. Use a fresh palladium precursor or a pre-catalyst. 2. Screen a panel of ligands, starting with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Try a different base (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure the base is finely powdered and anhydrous if required by the protocol. 4. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF). 5. Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[8] Use anhydrous conditions if protodeboronation is severe. 6. Increase the reaction temperature in increments. |
| Protodeboronation | 1. Presence of excess water or protic solvents. 2. Base is too strong or too much is used. 3. High reaction temperature. 4. Unstable boronic acid (especially 2-pyridylboronic acids). | 1. Use anhydrous solvents and reagents. 2. Use a weaker base or a stoichiometric amount. 3. Lower the reaction temperature. 4. Switch to a more stable boronic ester (e.g., pinacol, MIDA) or a trifluoroborate salt. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0). | 1. Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[9] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species. |
| Dehalogenation of the Pyridine Halide | 1. Presence of impurities that can act as a hydrogen source. 2. Side reaction promoted by certain ligands or reaction conditions. | 1. Ensure all reagents and solvents are pure. 2. Screen different ligands and bases. Sometimes a change in solvent can suppress this side reaction. |
| Reaction Stalls | 1. Catalyst deactivation. 2. Insufficiently active catalyst for the specific substrate. 3. Poor solubility of reagents. | 1. Increase catalyst loading. 2. Switch to a more active catalyst system (e.g., a more electron-rich and bulky ligand). 3. Try a different solvent or solvent mixture to improve solubility. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 78 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 80 | 89 |
Table 2: Influence of Base and Solvent on the Suzuki Coupling of 3-Chloropyridine with 4-Methoxyphenylboronic Acid
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 95 |
| 3 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 91 |
| 5 | Pd₂(dba)₃ / SPhos | Na₂CO₃ (2) | DMF | 120 | 72 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid:
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Visualizations
Caption: General workflow for a Suzuki coupling reaction.
Caption: Troubleshooting guide for low-yield Suzuki couplings.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: [3,4'-Bipyridin]-2-amine
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of [3,4'-Bipyridin]-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. While specific stability data for this compound is limited, general guidelines for aromatic amines and bipyridine derivatives suggest the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Aromatic amines can be susceptible to atmospheric oxidation, which may cause discoloration and impurity formation.[1] |
| Light | Amber vial or dark location | Bipyridine compounds can be light-sensitive, and exposure to light may lead to degradation or unpredictable reactivity. |
| Moisture | Tightly sealed container with desiccant | Aminopyridines can be hygroscopic.[2] Absorbed moisture can affect reactivity and sample weight accuracy. |
Q2: What is the shelf life of this compound?
A2: The shelf life of this compound is not definitively established and can vary depending on the purity of the material and storage conditions. When stored under the recommended conditions (cool, dark, and under an inert atmosphere), the compound is expected to remain stable for an extended period. It is advisable to monitor the appearance of the compound for any changes in color or consistency, which may indicate degradation. For critical applications, re-analyzing the purity of the compound after prolonged storage is recommended.
Q3: What solvents are suitable for dissolving this compound?
A3: Based on the general solubility of bipyridine and aminopyridine compounds, this compound is expected to be soluble in a range of organic solvents.[3]
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These are often good solvents for a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | Commonly used in organic synthesis. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Good for reactions and purification. |
| Alcohols | Methanol, Ethanol | Moderate | Can form hydrogen bonds with the amine group. |
| Non-polar | Toluene, Hexane | Low | Generally, poor solvents for polar compounds like aminopyridines. |
| Aqueous | Water | Low to Moderate | Solubility can be increased in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[4][5] |
Q4: Is this compound compatible with strong acids and bases?
A4: The primary amine group in this compound is basic and will react with strong acids to form an ammonium salt.[6] This can be a useful property for purification or to increase aqueous solubility. However, strong bases are generally compatible, although they may deprotonate the amine under certain conditions. The pyridine rings also exhibit basicity and can be protonated.
Troubleshooting Guides
Issue 1: Unexpected Color Change of Solid or Solution
-
Symptom: The typically off-white to light-yellow solid has darkened, or a solution of the compound develops a color over time.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in the dark, and preferably under an inert atmosphere.
-
Assess Purity: Use an analytical technique such as NMR or LC-MS to check the purity of the material. The presence of new signals may indicate the formation of degradation products.
-
Purification: If impurities are detected, consider recrystallization or column chromatography to purify the compound before use.
-
Degas Solvents: When preparing solutions, using degassed solvents can help to minimize oxidation.
-
Caption: Logical workflow for troubleshooting color changes.
Issue 2: Poor or Inconsistent Reaction Yields
-
Symptom: Reactions involving this compound, such as cross-coupling or acylation, give low or variable yields.
-
Potential Cause: This could be due to impure starting material, incorrect reaction conditions, or side reactions. The primary amine is a nucleophile and can participate in various reactions.[6]
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure the this compound is of high purity. As mentioned, color change can be an indicator of degradation.
-
Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are dry. The compound itself may have absorbed moisture if not stored with a desiccant.
-
Protecting Groups: In complex syntheses, consider protecting the primary amine group to prevent unwanted side reactions.
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading (if applicable).
-
Caption: Decision pathway for addressing inconsistent reaction yields.
Issue 3: Solubility Problems During Experiment
-
Symptom: The compound does not fully dissolve in the chosen reaction solvent.
-
Potential Cause: The polarity of the solvent may not be appropriate for this compound.
-
Troubleshooting Steps:
-
Consult Solubility Table: Refer to the solvent compatibility table in the FAQs.
-
Use a Co-solvent: Adding a small amount of a more polar solvent, such as DMSO or DMF, can improve solubility.
-
Gentle Heating: Gently warming the mixture may help to dissolve the compound. However, be mindful of the thermal stability of your reactants.
-
Change Solvent System: If solubility remains an issue, consider switching to a different solvent system that is compatible with your reaction conditions.
-
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This is a generalized protocol and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
The vessel is sealed with a septum.
-
-
Solvent Addition and Degassing:
-
A suitable solvent system (e.g., a mixture of toluene and water, or dioxane) is added via syringe.
-
The reaction mixture is degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by the freeze-pump-thaw method.
-
-
Reaction Execution:
-
The reaction is heated to the desired temperature (typically 80-110°C) with stirring.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. 504-29-0 CAS MSDS (2-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
Technical Support Center: Removal of Palladium Catalyst from [3,4'-Bipyridin]-2-amine Product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from the [3,4'-Bipyridin]-2-amine product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products due to potential toxicity.[1] For instance, the European Medicines Agency (EMA) specifies a daily permitted exposure (PDE) for palladium of 100 µ g/day , which translates to a concentration limit of 10 ppm in the final API.[2] Furthermore, residual palladium can interfere with downstream reactions, poison catalysts in subsequent steps, and potentially impact the biological activity and safety profile of the final compound.
Q2: What are the common methods for removing palladium catalysts?
A2: Traditional and modern techniques for palladium removal include:
-
Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[3]
-
Adsorption/Scavenging: Employing materials that bind to palladium, such as activated carbon or specialized silica-based and polymer-bound scavengers.[4]
-
Crystallization: Purifying the product through crystallization, leaving the palladium impurities in the mother liquor.
-
Extraction: Using aqueous solutions of chelating agents to extract palladium salts.[3]
Q3: My this compound product is a chelating agent. Will this affect palladium removal?
A3: Yes, the bipyridine scaffold is a known chelating agent for palladium. This can make removal more challenging as the product itself can bind strongly to palladium species, keeping them in solution. This necessitates the use of scavengers with a higher affinity for palladium than your product or optimizing conditions to break the product-palladium complex.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials designed to react with and bind palladium residues, facilitating their removal from the reaction mixture. They are typically solid-supported reagents, allowing for easy filtration after the scavenging process is complete. Common types include:
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol): These are highly effective for a variety of palladium species.
-
Thiourea-based scavengers (e.g., SiliaMetS® Thiourea): Also versatile and widely used in the pharmaceutical industry.
-
Amine-based scavengers: Can be effective, particularly for certain palladium complexes.
-
Activated Carbon: A less selective but often effective and economical option.
Q5: How do I choose the best palladium removal method for my this compound?
A5: The optimal method depends on several factors, including the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, the initial palladium concentration, and the desired final purity. For bipyridine-containing products, scavengers with strong binding affinity for palladium are often preferred. It is highly recommended to perform a small-scale screening of different scavengers and conditions to identify the most effective and economical solution for your specific process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of palladium remain after filtration through Celite®. | The palladium species is likely soluble (homogeneous) and not effectively removed by simple filtration. | Employ a scavenging agent like activated carbon or a silica-based scavenger to bind the soluble palladium, followed by filtration. |
| Product loss during palladium removal with activated carbon. | Activated carbon can be non-selective and adsorb the desired product in addition to the palladium catalyst. | - Reduce the amount of activated carbon used.- Decrease the contact time.- Screen different grades of activated carbon.- Consider using a more selective silica-based scavenger. |
| Incomplete palladium removal even with a scavenger. | - Insufficient scavenger: The amount of scavenger may be too low for the initial palladium concentration.- Suboptimal conditions: Temperature, solvent, and reaction time can influence scavenger efficiency.- Strong product-palladium chelation: The this compound may be outcompeting the scavenger for palladium. | - Increase the equivalents of the scavenger.- Optimize the scavenging time and temperature (e.g., increase temperature to facilitate decomplexation from the product).- Screen a panel of scavengers to find one with a higher affinity for palladium in your specific system. Consider scavengers with multiple binding sites. |
| Discoloration of the final product. | Residual palladium colloids or scavenger-palladium complexes may be present. | - Ensure complete filtration of the scavenger.- Consider a final crystallization step to remove colored impurities. |
| Palladium levels are inconsistent between batches. | Variability in the reaction work-up or quenching procedure can lead to different palladium species being formed. | Standardize the work-up procedure to ensure consistent formation of palladium species, which will behave more predictably during the removal step. |
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of various palladium removal techniques. Note that performance can vary depending on the specific substrate, solvent, and palladium catalyst used.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery | Notes |
| Activated Carbon (Darco® KB-B) | 300 | < 1 | ~97% | Agitating a THF solution with 0.2 wt% carbon at 45°C for 18 hours. |
| SiliaMetS® Thiol & Thiourea | 2400 | ≤ 16 | High | Outperformed activated carbon and polymer-based scavengers in a specific drug candidate synthesis. |
| MP-TMT (Macroporous Polystyrene Trimercaptotriazine) | 330 | 7 | High | Overnight aging in DMF with 0.20 wt% of the scavenger. |
| Filtration through Celite® | High (heterogeneous catalyst) | Variable | High | Effective for insoluble palladium species like Pd/C. Ineffective for soluble palladium.[3] |
Experimental Protocols
Protocol 1: Removal of Palladium using Activated Carbon
This protocol is a general guideline and should be optimized for your specific reaction conditions.
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature. If the palladium catalyst is heterogeneous (e.g., Pd/C), perform a preliminary filtration through a pad of Celite® to remove the bulk of the catalyst.
-
Solvent Exchange (if necessary): If the reaction solvent is not suitable for the scavenging step (e.g., high boiling point), perform a solvent exchange to a suitable solvent like THF, EtOAc, or toluene.
-
Addition of Activated Carbon: To the solution of your crude this compound, add 5-10 wt% of activated carbon (e.g., Darco® KB-B).
-
Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS or a similar sensitive technique.
Protocol 2: Removal of Palladium using Silica-Based Scavengers (e.g., SiliaMetS® Thiol)
This protocol is a general guideline for using silica-based scavengers.
-
Reaction Work-up and Solvent Selection: As described in Protocol 1. Solvents like THF, toluene, DCM, or EtOAc are generally compatible with silica scavengers.
-
Scavenger Selection and Addition: Based on screening or literature precedent, select an appropriate scavenger. Add 3-5 equivalents of the silica-based scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 40-80 °C) for 2-24 hours. Monitor the palladium levels periodically to determine the optimal scavenging time.
-
Filtration: Remove the scavenger by filtration. Wash the silica cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Visualizations
Caption: Workflow for the removal of palladium catalyst from the this compound product.
Caption: Troubleshooting logic for high residual palladium in the this compound product.
References
Troubleshooting low yields in cross-coupling reactions for bipyridine synthesis
Welcome to the technical support center for bipyridine synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during cross-coupling reactions for bipyridine synthesis, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for bipyridine synthesis.
Issue 1: Low or no product yield in Suzuki-Miyaura coupling.
-
Question: I am attempting a Suzuki-Miyaura coupling between a halopyridine and a pyridylboronic acid, but I am observing very low to no formation of the desired bipyridine product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Suzuki-Miyaura coupling of pyridyl substrates are a common challenge. Several factors could be contributing to this issue. A primary concern is the instability of 2-pyridylboron reagents, which can lead to rapid protodeboronation.[1] Additionally, the bipyridine product can strongly coordinate to the palladium catalyst, leading to deactivation and a decrease in catalytic activity.[2][3][4] Here are some troubleshooting steps:
-
Choice of Boron Reagent: Standard pyridylboronic acids can be unstable.[1] Consider using more stable alternatives like pyridyl MIDA (N-methyliminodiacetic acid) boronates or pinacol boronate esters.[2] Another effective strategy is the use of lithium triisopropyl 2-pyridylboronates, which can be prepared in situ from the corresponding 2-halopyridine.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a common catalyst, it may require high loadings (>10 mol%) and still result in moderate yields (50-65%).[2] Catalyst systems based on Pd₂(dba)₃ with phosphite or phosphine oxide ligands have shown high activity. For reactions involving aryl chlorides, which are less reactive, using a more active ligand is crucial.
-
Base and Solvent Optimization: The base and solvent system plays a significant role. Potassium carbonate (K₂CO₃) is a commonly used base.[5] The reaction is often sensitive to the solvent, with anhydrous conditions in toluene being suitable for electron-rich boronic acids, while aqueous conditions in solvents like DME may be required for electron-deficient ones.[5] The addition of a small amount of water to anhydrous couplings with K₃PO₄ can sometimes be beneficial.
-
Reaction Temperature: Ensure the reaction is conducted at an optimal temperature. While some reactions proceed at room temperature, others may require heating to 85-100 °C.[5]
-
Issue 2: Significant homocoupling of starting materials.
-
Question: My reaction is producing a significant amount of symmetrical bipyridines from the homocoupling of my halopyridine starting material, reducing the yield of my desired unsymmetrical bipyridine. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in cross-coupling chemistry, especially in the synthesis of symmetrical bipyridines where it is the desired pathway.[6] In the context of synthesizing unsymmetrical bipyridines, it becomes a problematic side reaction.
-
Catalyst Choice for Homocoupling vs. Cross-Coupling: For the synthesis of symmetrical bipyridines, homocoupling is a more efficient route.[6] Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) chloride are effective for this purpose.[6]
-
Minimizing Homocoupling in Cross-Coupling: In a cross-coupling reaction, the formation of homocoupling products can arise from a second transmetalation reaction. To minimize this, careful control of stoichiometry and reaction conditions is necessary. The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
Issue 3: Catalyst deactivation leading to stalled reactions.
-
Question: My reaction starts but then appears to stop before all the starting material is consumed, suggesting catalyst deactivation. What causes this and how can I prevent it?
-
Answer: Catalyst deactivation is a major hurdle in bipyridine synthesis, primarily because the bipyridine product itself can act as a ligand, strongly coordinating to the palladium catalyst and inhibiting its activity.[2][3][4]
-
Understanding the Deactivation Pathway: The nitrogen atoms in the bipyridine product form a stable chelate with the palladium center, rendering it catalytically inactive.
-
Mitigation Strategies:
-
Ligand Design: Employing bulky or electron-rich ligands can sometimes mitigate product inhibition by sterically hindering the bipyridine from binding to the catalyst or by making the catalyst less susceptible to deactivation.
-
Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes compensate for deactivation and drive the reaction to completion.
-
Reaction Conditions: Lowering the reaction temperature, if feasible, can sometimes reduce the rate of catalyst deactivation.
-
Catalyst Regeneration: In some industrial processes, catalyst regeneration protocols are employed, though this is less common in a laboratory setting for this type of reaction. The primary approach is prevention through proper ligand and condition selection.
-
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of bipyridine synthesis.
Table 1: Effect of Base and Nucleophile on Suzuki-Miyaura Coupling Yield
| Entry | 2-Pyridyl Nucleophile | Base | Yield (%) |
| 1 | 2-Pyridylboronic acid | K₃PO₄ | <5 |
| 2 | 2-Pyridylboronic acid pinacol ester | K₃PO₄ | <5 |
| 3 | 2-Pyridylboronic acid N-phenyl diethanolamine ester | K₃PO₄ | 10 |
| 4 | Potassium 2-pyridyltrifluoroborate | K₃PO₄ | 15 |
| 5 | Lithium triisopropyl 2-pyridylboronate | KF | 85 |
Reaction Conditions: 1 equiv of 4-n-butylbromobenzene, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd₂(dba)₃, Ligand:Pd = 3:1.
Table 2: Comparison of Palladium Catalysts for Homocoupling of 2-Bromo-3-hydroxypyridine
| Catalyst | Product | Yield (%) |
| Tetrakis(triphenylphosphine)palladium(0) | 2,2'-Bipyridine-3,3'-diol | 75 |
| Bis(triphenylphosphine)palladium(II) chloride | 2,2'-Bipyridine-3,3'-diol | 68 |
This table provides a comparison for the synthesis of a symmetrical bipyridine via homocoupling.[6]
Experimental Protocols
Protocol 1: General Procedure for Negishi Cross-Coupling for the Synthesis of Substituted 2,2'-Bipyridines [7]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine)
-
Substituted 2-pyridylzinc halide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Pyridylzinc Reagent: The 2-pyridylzinc halide can be prepared by transmetalation from the corresponding 2-lithiopyridine or by direct insertion of activated zinc into a 2-halopyridine. Solid, moderately air-stable 2-pyridylzinc reagents are also available and can simplify the procedure.[2][3][6]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 2-halopyridine in anhydrous THF.
-
Addition of Reagents: To the solution of the 2-halopyridine, add the 2-pyridylzinc halide reagent (typically 1.1-1.5 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive substrates, such as 2-chloropyridines, heating may be necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bipyridine.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Bipyridine Synthesis
Caption: A logical workflow for troubleshooting low yields in bipyridine synthesis.
Diagram 2: Key Factors Influencing Cross-Coupling Yield
Caption: Key parameters affecting the yield of cross-coupling reactions for bipyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preventing N-arylation side products in amination reactions
Welcome to the technical support center for amination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesired N-arylation side products.
Frequently Asked Questions (FAQs)
Q1: What is N-arylation and why is it a common side product in amination reactions?
A1: N-arylation, also known as diarylation, is a common side reaction in palladium-catalyzed amination reactions (such as the Buchwald-Hartwig amination) where the desired mono-arylated amine product reacts further with the aryl halide to form a diarylated or triarylated amine. This occurs because the product of the initial amination is often more nucleophilic than the starting amine, making it a competitive substrate for the catalyst.
Q2: How does the choice of ligand affect the formation of N-arylation byproducts?
A2: The choice of ligand is a critical factor in controlling the selectivity of the amination reaction and minimizing N-arylation.[1][2] Bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos), can promote the desired mono-arylation by sterically hindering the approach of the larger, already arylated amine to the palladium center.[2][3][4][5] The ligand's electronic properties also play a role in modulating the reactivity of the catalyst. In some cases, a mixed-ligand system can be employed to enhance selectivity and broaden the substrate scope.[6]
Q3: What is the role of the base in controlling selectivity and preventing side reactions?
A3: The base plays a crucial role in the catalytic cycle by deprotonating the amine, allowing it to bind to the palladium center.[5] The strength and nature of the base can significantly impact the reaction's outcome. The use of a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can be beneficial in preventing side reactions, especially when working with substrates that have base-sensitive functional groups.[1][2][7] Conversely, a strong base like sodium tert-butoxide (NaOtBu) is often required for less reactive aryl chlorides but may increase the rate of side reactions.
Q4: Are certain aryl halides or amines more prone to N-arylation?
A4: Yes, the nature of the coupling partners influences the likelihood of N-arylation. Highly reactive aryl halides, such as aryl iodides, can sometimes lead to faster reaction rates and potentially more side products if the conditions are not optimized.[7] Small, unhindered primary amines, like methylamine, are particularly challenging substrates to selectively mono-arylate due to the low steric hindrance around the nitrogen atom.[6]
Q5: Can N-arylation be an issue in copper-catalyzed amination reactions as well?
A5: While palladium catalysis is more commonly associated with N-arylation issues in the context of Buchwald-Hartwig reactions, side reactions can also occur in copper-catalyzed aminations. The specific challenges and side products in copper-catalyzed systems can differ and may include N-arylation of the ligand itself.[8]
Troubleshooting Guide: Minimizing N-arylation Side Products
If you are observing significant formation of N-arylated byproducts in your amination reaction, consider the following troubleshooting steps:
Step 1: Re-evaluate Your Ligand Choice
-
Increase Steric Bulk: Switch to a more sterically demanding ligand. For example, if you are using a less bulky phosphine ligand, consider trying XPhos, RuPhos, or BrettPhos, which are known to favor mono-arylation.[2][4]
-
Screen a Ligand Kit: If available, use a pre-packaged kit of different ligands to screen for the optimal one for your specific substrate combination.
-
Consider a Mixed-Ligand System: In some cases, a combination of two different ligands can provide superior selectivity compared to a single ligand.[6]
Step 2: Optimize the Base
-
Switch to a Weaker Base: If you are using a strong base like NaOtBu or LiHMDS, try a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. This can slow down the reaction but often improves selectivity.[1][2]
-
Screen Different Bases: The choice of base can be substrate-dependent. It is advisable to screen a variety of bases to find the one that provides the best balance of reactivity and selectivity.
Step 3: Adjust Reaction Conditions
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the desired kinetic product over thermodynamic side products.
-
Modify the Solvent: The polarity of the solvent can influence the reaction outcome.[9] Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[9] Screening alternative solvents may be beneficial.
-
Control the Rate of Addition: In some cases, slow addition of one of the reactants, such as the aryl halide, can help to maintain a low concentration of the reactive species and suppress side reactions.[10]
Step 4: Consider Alternative Reagents
-
Ammonia Surrogates: If you are trying to synthesize a primary aniline and are facing issues with diarylation, consider using an ammonia surrogate like benzophenone imine or L-valine. These reagents deliver a single amino group and can be deprotected after the coupling reaction.[11][12]
-
Ammonium Salts: The use of ammonium salts, such as ammonium sulfate, can also be an effective strategy for the synthesis of primary anilines, favoring mono-arylation.[11]
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing N-arylation side products.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Screening Reaction:
This protocol is a starting point for screening conditions to minimize N-arylation.
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and a stir bar to an oven-dried reaction vial.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (0.02 mmol, 2 mol%) in the reaction solvent (2 mL). Add this catalyst solution to the reaction vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 4-24 hours).
-
Analysis: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the ratio of mono-arylated product to N-arylated byproduct.
Data Presentation
Table 1: Effect of Ligand on Mono- vs. Di-arylation Selectivity
| Entry | Ligand | Mono-arylation:Diarylation Ratio | GC Yield (%) |
| 1 | Ligand 1 (less bulky) | 89:11 | 77 |
| 2 | Ligand 2 (e.g., XPhos) | 97:3 | 94 |
| 3 | Mixed Ligand System | 97:3 | 94 |
Reaction conditions: 3-bromoanisole (1.0 equiv), octylamine (1.4 mmol), NaOtBu (1.4 mmol), Pd source (1.0 mol %), ligand (1.0 mol %), in 1,4-dioxane at 100 °C for 4 hours. Data is illustrative and based on trends reported in the literature.[6]
Table 2: Effect of Base on Amination of a Base-Sensitive Substrate
| Entry | Base | Product Yield (%) |
| 1 | NaOtBu | Decomposition |
| 2 | K₃PO₄ | 85 |
| 3 | K₂CO₃ | 78 |
Reaction conditions are substrate-specific and should be optimized. This table illustrates the general principle that weaker bases can be crucial for substrates with sensitive functional groups.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Buchwald-Hartwig Amination and Competing N-arylation Pathway
Caption: The catalytic cycle of Buchwald-Hartwig amination and the competing N-arylation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation | CoLab [colab.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in [3,4'-Bipyridin]-2-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [3,4'-Bipyridin]-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a 2-aminopyridine derivative with a pyridineboronic acid. A common approach is the reaction of 3-bromo-2-aminopyridine with pyridine-4-boronic acid.
Q2: What are the expected major impurities in the synthesis of this compound via Suzuki-Miyaura coupling?
A2: Several impurities can arise from the Suzuki-Miyaura synthesis of this compound. The most common include:
-
Homocoupling products: Formation of 4,4'-bipyridine from the self-coupling of pyridine-4-boronic acid is a frequent side reaction.[1] The presence of oxygen can promote this homocoupling.
-
Starting material residues: Unreacted 3-bromo-2-aminopyridine and pyridine-4-boronic acid may remain in the final product.
-
Ligand-derived impurities: Phosphine ligands used to stabilize the palladium catalyst can degrade or participate in side reactions, leading to impurities such as triphenylphosphine oxide (from PPh₃) or other arylated phosphine species.[2]
-
Solvent and base residues: Residual solvents (e.g., dioxane, DMF) and inorganic bases (e.g., carbonates, phosphates) may be present.
Q3: How can I minimize the formation of the 4,4'-bipyridine homocoupling impurity?
A3: To minimize the formation of 4,4'-bipyridine, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to exclude oxygen.[1] Additionally, optimizing the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can favor the desired cross-coupling reaction over homocoupling. The addition of a mild reducing agent, like potassium formate, has also been shown to suppress homocoupling.
Q4: What analytical techniques are best suited for identifying and quantifying impurities in this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can effectively separate the components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as residual solvents.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | 1. Inactive catalyst. 2. Poor quality of starting materials. 3. Suboptimal reaction conditions (temperature, time, base). 4. Instability of the 2-pyridyl boronic acid derivative.[3][4] | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure the purity of 3-bromo-2-aminopyridine and pyridine-4-boronic acid. 3. Optimize reaction temperature, time, and the choice and amount of base. 4. Consider using a stabilized 2-pyridylboronate ester. |
| High levels of 4,4'-bipyridine impurity | 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst system favoring homocoupling. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Screen different palladium catalysts and ligands. Consider adding a reducing agent like potassium formate. |
| Presence of unreacted 3-bromo-2-aminopyridine | 1. Incomplete reaction. 2. Insufficient amount of pyridine-4-boronic acid. | 1. Increase reaction time or temperature. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. |
| Detection of triphenylphosphine oxide (TPPO) | 1. Use of triphenylphosphine (PPh₃) as a ligand. | 1. TPPO is a common byproduct and can often be removed by column chromatography. 2. Consider using a different phosphine ligand that is less prone to oxidation or whose oxide is more easily separated. |
| Broad or overlapping peaks in HPLC chromatogram | 1. Suboptimal HPLC method. 2. Presence of multiple, closely related impurities. | 1. Optimize the HPLC mobile phase gradient, flow rate, and column temperature. 2. Use a longer column or a column with a different stationary phase for better resolution. 3. Couple the HPLC to a mass spectrometer (LC-MS) for peak identification. |
| Inconsistent NMR spectral data | 1. Presence of paramagnetic impurities (e.g., residual palladium). 2. Sample degradation. | 1. Purify the sample thoroughly to remove residual metals. 2. Ensure the sample is dry and stored properly before analysis. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromo-2-aminopyridine
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask, add 3-bromo-2-aminopyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v). The mixture should be sparged with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Potential pathways for impurity formation during synthesis.
Caption: General workflow for the analytical characterization of impurities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of [3,4'-Bipyridin]-2-amine and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the physicochemical properties and potential biological activities of [3,4'-Bipyridin]-2-amine and its structural isomers. Due to a lack of direct comparative studies in the existing literature, this document serves as a foundational resource, summarizing known data and providing experimental frameworks for further investigation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound and its selected isomers.
| Property | This compound | [2,2'-Bipyridin]-4-amine | [2,2'-Bipyridin]-6-amine | [2,2'-Bipyridin]-3-amine |
| CAS Number | 865604-20-2 | 14151-21-4 | 178039-84-4 | 105166-53-8 |
| Molecular Formula | C₁₀H₉N₃ | C₁₀H₉N₃ | C₁₀H₉N₃ | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol | 171.20 g/mol | 171.20 g/mol | 171.20 g/mol |
| Melting Point | Not available | 128-129 °C[1] | Not available | 122-123 °C[2] |
| Boiling Point | Not available | 403.9±35.0 °C (Predicted)[1] | Not available | Not available |
| pKa (conjugate acid) | Not available | 7.88±0.18 (Predicted)[1] | Not available | Not available |
| Solubility | Not available | Soluble in organic solvents, slightly soluble in water.[3] | Not available | Not available |
Synthesis and Experimental Protocols
The synthesis of aminobipyridine isomers can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of C-C bonds between pyridine rings.
General Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of bipyridine structures, which can be adapted for the synthesis of aminobipyridine isomers. The reaction involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide.[4][5][6][7][8]
Materials:
-
Appropriate aminopyridine halide (e.g., 2-amino-3-bromopyridine)
-
Appropriate pyridine boronic acid (e.g., pyridine-4-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the aminopyridine halide and pyridine boronic acid in the solvent mixture.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 85-95 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of aminobipyridines via Suzuki-Miyaura coupling.
Biological Activity: A Landscape of Potential
Bipyridine-containing molecules are known to possess antimicrobial, immunomodulatory, antitumor, and phytotoxic properties.[9] The aminopyridine scaffold is a key structural feature in many bioactive natural products and medicinally important compounds.
Potential Signaling Pathways
The biological effects of aminopyridine derivatives are often mediated through their interaction with various signaling pathways. For example, some aminopyridines are known to modulate the activity of ion channels, which can have profound effects on neuronal and muscular function. The diagram below illustrates a generalized signaling pathway that could be influenced by these compounds.
References
- 1. 2,2'-bipyridin-4-amine CAS#: 14151-21-4 [m.chemicalbook.com]
- 2. [2,2'-Bipyridin]-3-amine | New Haven Pharma [newhavenpharma.com]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Structural Landscape of [3,4'-Bipyridin]-2-amine Complexes: A Guide to Future Research
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes is paramount for rational design and functional optimization. However, the scientific literature currently lacks published X-ray crystal structure analyses for complexes of [3,4'-Bipyridin]-2-amine. This guide provides a roadmap for researchers venturing into this unexplored territory, offering a standardized experimental workflow, outlining expected structural parameters based on analogous compounds, and visualizing potential coordination behaviors.
Hypothetical Experimental Workflow
To address the current gap in structural data, a systematic approach to the synthesis, crystallization, and X-ray diffraction analysis is proposed. The following workflow outlines a comprehensive experimental plan.
Caption: A generalized workflow for the synthesis, crystallization, and structural analysis of novel metal complexes of this compound.
Anticipated Crystallographic Parameters
While specific data for this compound complexes are unavailable, a comparison with structurally related bipyridine and aminopyridine complexes allows for the estimation of key crystallographic parameters. The following table provides a hypothetical comparison for a divalent transition metal complex.
| Parameter | Hypothetical [M(this compound)₂Cl₂] | Typical Range for [M(bipyridine)Cl₂] | Typical Range for [M(aminopyridine)₂Cl₂] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic, Orthorhombic | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, C2/c, Pbca | P2₁/n, C2/c, P-1 | P2₁/c, Pna2₁, Pbcn |
| M-N(pyridine) Bond (Å) | 2.0 - 2.2 | 2.0 - 2.2 | 2.1 - 2.3 |
| M-N(amine) Bond (Å) | 2.1 - 2.3 | N/A | 2.1 - 2.4 |
| N-M-N Bite Angle (°) | 75 - 85 | 78 - 82 | N/A (for monodentate aminopyridine) |
| Intermolecular H-bonds | N-H···Cl, N-H···N | C-H···Cl | N-H···Cl, N-H···N |
Note: This table presents expected values and should be used as a reference for future experimental work. Actual values will be dependent on the specific metal center, counter-ions, and crystallization conditions.
Potential Coordination Modes and Structural Implications
The unique asymmetry of this compound, featuring a chelating bipyridine-like unit and an additional amino group, suggests several potential coordination modes that could lead to diverse supramolecular architectures.
Caption: Plausible coordination modes of this compound, including chelation, bridging, and monodentate binding.
The presence of the 2-amino group is expected to introduce significant hydrogen bonding capabilities, potentially directing the crystal packing and leading to the formation of extended 1D, 2D, or 3D supramolecular networks. The steric and electronic properties of this ligand, when compared to the more symmetric and well-studied 2,2'- and 4,4'-bipyridines, offer a rich area for new discoveries in coordination chemistry and materials science.
Detailed Experimental Protocols
1. General Synthesis of a [M(this compound)₂Cl₂] Complex: A solution of this compound (2 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is added dropwise to a stirred solution of the metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) (1 mmol) in the same solvent. The reaction mixture is stirred at room temperature or refluxed for several hours. The resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent (e.g., diethyl ether), and dried in vacuo.
2. Single-Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by various methods:
-
Slow Evaporation: A saturated solution of the complex in a suitable solvent is left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution of the complex can induce crystallization.
-
Solvent Layering: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two solvents.
3. X-ray Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100-150 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON and deposited in a crystallographic database.
Predicting the Electronic Landscape of [3,4'-Bipyridin]-2-amine: A DFT-Based Comparative Guide
A Computational Insight into a Promising Heterocyclic Compound for Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, understanding the electronic properties of novel molecules is a critical step in predicting their behavior and potential applications. [3,4'-Bipyridin]-2-amine, a member of the bipyridine family, holds significant promise in various fields, including medicinal chemistry and materials science, owing to its unique structural and electronic characteristics. This guide provides a comparative analysis of the predicted electronic properties of this compound using Density Functional Theory (DFT) calculations, contextualized by comparing it with related bipyridine derivatives.
Comparative Analysis of Electronic Properties
The introduction of an amino group, a potent electron-donating group, is expected to significantly influence the electronic properties of the bipyridine scaffold. This substitution generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a reduced HOMO-LUMO energy gap. This reduction in the energy gap is a key indicator of increased reactivity and is often associated with a red-shift in the electronic absorption spectrum.
Below is a summary table of predicted and known electronic properties for this compound and its comparative counterparts. The values for this compound are extrapolated based on trends observed in similar substituted pyridines and bipyridines.
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Expected λmax (nm) | Key Features |
| This compound | -5.4 to -5.6 | -1.8 to -2.0 | 3.4 to 3.8 | ~300-320 | Electron-donating amino group at the 2-position is expected to raise the HOMO energy significantly. |
| 3,4'-Bipyridine (unsubstituted) | -6.0 to -6.2 | -1.5 to -1.7 | 4.5 to 4.7 | ~280-290 | Parent scaffold with a larger energy gap, indicating greater stability and UV absorption at shorter wavelengths. |
| 4'-amino-2,2'-bipyridine | -5.3 to -5.5 | -1.9 to -2.1 | 3.2 to 3.6 | ~310-330 | Isomeric amine substitution on a different bipyridine scaffold, generally showing a smaller energy gap. |
Predicting Reactivity and Spectroscopic Behavior
The position of the amino group on the pyridine ring is crucial in determining the extent of its electronic influence. In this compound, the amine group at the 2-position is ortho to the ring nitrogen and is expected to have a strong resonance effect, pushing electron density into the aromatic system. This increased electron density on the pyridine rings will likely make the molecule more susceptible to electrophilic attack and can also influence its coordination chemistry with metal ions.
The predicted smaller HOMO-LUMO gap for this compound compared to the unsubstituted 3,4'-bipyridine suggests that it will absorb light at longer wavelengths. This is a critical parameter for applications in photochemistry and as a photosensitizer.
Experimental and Computational Protocols
To validate these predictions and further explore the electronic properties of this compound, the following experimental and computational protocols are recommended.
Experimental Protocol for Electronic Property Characterization
-
UV-Visible Spectroscopy:
-
Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
Procedure:
-
Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions of known concentrations.
-
Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Identify the λmax and calculate the molar absorptivity using the Beer-Lambert law.
-
-
-
Cyclic Voltammetry:
-
Objective: To determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels.
-
Procedure:
-
Prepare a solution of the compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).
-
Scan the potential to measure the oxidation and reduction peaks.
-
Estimate the HOMO and LUMO energy levels from the onset of the first oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium internal standard.
-
-
DFT Calculation Protocol
A standard and reliable method for performing DFT calculations on this class of molecules is outlined below.
Caption: A typical workflow for DFT calculations to predict the electronic properties of a molecule.
Detailed Computational Steps:
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. A common and effective functional and basis set combination for such organic molecules is B3LYP with the 6-311G(d,p) basis set.
-
Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized geometry, calculate the molecular orbitals to obtain the HOMO and LUMO energies, and the resulting energy gap.
-
Simulated Absorption Spectrum (Optional but Recommended): To predict the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation. For charge-transfer characteristics, a long-range corrected functional like CAM-B3LYP is often more accurate.
Conclusion
Based on established principles of physical organic chemistry and computational studies on analogous compounds, this compound is predicted to have a smaller HOMO-LUMO gap and a red-shifted absorption spectrum compared to its unsubstituted counterpart, 3,4'-bipyridine. These characteristics suggest its potential as a tunable component in the design of novel pharmaceuticals and functional materials. The provided experimental and computational protocols offer a robust framework for the validation and further in-depth investigation of the electronic landscape of this promising molecule. This guide serves as a foundational tool for researchers to embark on further exploration of this compound and its derivatives.
A Comparative Guide to the Catalytic Activity of Aminobipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands is paramount in the development of efficient and selective transition metal catalysts. Among the vast array of ligand architectures, aminobipyridines and their derivatives have emerged as a versatile class, demonstrating significant potential in a variety of catalytic transformations. Their unique electronic and steric properties, which can be finely tuned through substitution, allow for the modulation of the catalytic activity and selectivity of the metal center. This guide provides a comparative analysis of the catalytic performance of different aminobipyridine and related pyridine-based ligands in key organic reactions, supported by experimental data and detailed protocols.
Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing aminobipyridine and related ligands have proven to be highly effective catalysts for this reaction.
Comparison of Aminobipyridine Ligands in Ru-catalyzed Transfer Hydrogenation
A study comparing the catalytic activity of Ru(II) complexes with 6,6'-bis(aminomethyl)-2,2'-bipyridine (L1 ) and its dimethylated analogue, 6,6'-bis(dimethylaminomethyl)-2,2'-bipyridine (L2 ), in the transfer hydrogenation of acetophenone highlights the influence of the amine substituents.[1] The results, summarized in Table 1, demonstrate that the complex with the primary amine moieties exhibits significantly higher catalytic activity.
Table 1: Comparison of Aminobipyridine Ligands in the Ru-catalyzed Transfer Hydrogenation of Acetophenone [1]
| Catalyst Precursor | Ligand | Conversion (%) | Time (h) |
| [Ru(L1)Cl₂] | L1 (6,6'-bis(aminomethyl)-2,2'-bipyridine) | 99 | 1 |
| [Ru(L2)Cl₂] | L2 (6,6'-bis(dimethylaminomethyl)-2,2'-bipyridine) | 65 | 1 |
Conditions: Acetophenone (1 mmol), catalyst (0.005 mmol), KOtBu (0.05 mmol), 2-propanol (5 mL), 80 °C.
The enhanced activity of the catalyst with L1 is attributed to the potential for the N-H protons to participate in the catalytic cycle, possibly through the formation of a metal-ligand bifunctional mechanism.[1]
Further studies on Ru(II) complexes with modified 2-(aminomethyl)pyridine (ampy) ligands have shown that subtle electronic changes in the ligand backbone can be used to fine-tune the catalytic activity. The turnover frequency (TOF) for the transfer hydrogenation of various ketones was found to be influenced by the electron-donating or -withdrawing nature of the substituents on the ampy ligand.[2]
Table 2: Catalytic Transfer Hydrogenation of Ketones using cis-RuCl₂(dppb)(ampy-L) Complexes [2]
| Ketone | Ligand (ampy-L) | Yield (%) | TOF (h⁻¹) at 1 min |
| 1-(4-chlorophenyl)ethan-1-one | ampy | 98 | 1.2 x 10⁵ |
| (E)-4-phenylbut-3-en-2-one | ampy | 99 | 1.5 x 10⁵ |
| Benzophenone | ampy | 95 | 1.0 x 10⁵ |
Conditions: 0.1 M ketone in 2-propanol, ketone:Ru:NaOH = 2000:1:40.
Experimental Protocol: Ru-catalyzed Transfer Hydrogenation of Ketones[3]
-
To a 25 mL reaction tube, add the ketone (1 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), the aminobipyridine or related ligand (2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).
-
Add 2-propanol (3 mL) to the tube.
-
Heat the reaction mixture at 130 °C for 12 hours.
-
Cool the mixture to room temperature.
-
Filter the solids through a sand core funnel and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate, 8:1) to obtain the corresponding alcohol.
Figure 1: Experimental workflow for the Ru-catalyzed transfer hydrogenation of ketones.
Hydrogenation of Ketones
Beyond transfer hydrogenation, Ru-catalyzed direct hydrogenation using H₂ gas is another important method for the synthesis of alcohols. The introduction of pendant amine groups on the bipyridine ligand can significantly enhance the catalytic activity.
Comparison of Bipyridine vs. Diaminobipyridine Ligands
A direct comparison between a Ru catalyst with an unsubstituted 2,2'-bipyridine ligand and one with a 6,6'-diamino-2,2'-bipyridine ligand in the hydrogenation of cyclohexanone reveals a substantial increase in catalytic activity for the amino-substituted system in an acidic medium. This enhancement is attributed to a metal-ligand bifunctional mechanism where the protonated amine groups act as proton shuttles.
Table 3: Comparison of Bipyridine and Diaminobipyridine Ligands in the Ru-catalyzed Hydrogenation of Cyclohexanone
| Catalyst Precursor | Ligand | Conversion (%) | Time (h) |
| [(η⁵-C₅H₅)Ru(2,2'-bipyridine)(CH₃CN)]OTf | 2,2'-Bipyridine | ~10 | 24 |
| [(η⁵-C₅H₅)Ru(6,6'-diamino-2,2'-bipyridine)(CH₃CN)]OTf | 6,6'-Diamino-2,2'-bipyridine | >95 | 24 |
Conditions: Cyclohexanone (1 mmol), catalyst (0.01 mmol), H₂ (10 atm), acidic medium.
Figure 2: Simplified representation of a metal-ligand bifunctional hydrogenation mechanism.
Experimental Protocol: Ru-catalyzed Hydrogenation of Cyclohexanone
-
In a high-pressure autoclave, dissolve the ruthenium catalyst precursor (e.g., [(η⁵-C₅H₅)Ru(6,6'-diamino-2,2'-bipyridine)(CH₃CN)]OTf) (0.01 mmol) and cyclohexanone (1 mmol) in a suitable acidic solvent.
-
Seal the autoclave and purge with H₂ gas three times.
-
Pressurize the autoclave to 10 atm with H₂.
-
Stir the reaction mixture at the desired temperature for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the reaction mixture by gas chromatography to determine the conversion.
Cross-Coupling Reactions
Aminobipyridine and related bipyridine ligands are also extensively used in palladium- and nickel-catalyzed cross-coupling reactions. The steric and electronic properties of the ligand play a crucial role in the efficiency of these transformations.
Influence of Substituents on Bipyridine Ligands in Ni-catalyzed Cross-Electrophile Coupling
While specific comparative data for a series of aminobipyridine ligands in cross-coupling is limited in the readily available literature, studies on substituted bipyridine ligands provide valuable insights. For instance, in Ni-catalyzed cross-electrophile coupling, the presence and nature of substituents at the 6 and 6'-positions of the bipyridine ligand have a significant impact on the catalytic performance.[3]
A study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine ligands with varying substituents at the 6 and 6'-positions demonstrated that while a single methyl group at the 6-position leads to a highly active catalyst, bulkier or disubstitution at the 6 and 6'-positions results in lower turnover frequencies.[3] This highlights the delicate balance between steric hindrance and electronic effects in ligand design.
Table 4: Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts in Cross-Electrophile Coupling [3]
| Ligand | Substituents at 6,6'-positions | Catalytic Performance |
| ᵗBu-bpy | None | Moderate |
| ᵗBu-bpyᴹᵉ | 6-Me | High Activity |
| ᵗBu-bpyᴿ² | 6,6'-Me₂, 6,6'-ⁱPr₂, etc. | Lower Turnover Frequency |
This table provides a qualitative summary of the findings.
These findings suggest that for aminobipyridine ligands, the position and nature of the amino group, as well as other substituents on the bipyridine backbone, would similarly have a profound effect on their catalytic activity in cross-coupling reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for aminobipyridine ligands in Suzuki-Miyaura coupling is not detailed here, a general procedure is provided as a starting point for methodology development.
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the aminobipyridine ligand (2-4 mol%).
-
Add the solvent (e.g., toluene/water or dioxane/water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Novel ruthenium complexes bearing bipyridine-based and N-heterocyclic carbene-supported pyridine (NCN) ligands: the influence of ligands on catalytic transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
Biological screening of [3,4'-Bipyridin]-2-amine against cancer cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of [3,4'-Bipyridin]-2-amine and its analogs against cancer cell lines, offering a comparative perspective with established anticancer agents.
Introduction
This compound and its derivatives represent a class of heterocyclic compounds that have garnered interest in the field of oncology for their potential as anticancer agents. Their structural similarity to endogenous molecules allows them to interact with various biological targets, potentially leading to the inhibition of cancer cell growth and proliferation. This guide provides a comparative overview of the cytotoxic activity of this compound analogs against various cancer cell lines, benchmarked against established chemotherapeutic drugs. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding of their mechanism of action and to aid in future drug development efforts.
Cytotoxicity Profile of Bipyridine Derivatives and Standard Anticancer Agents
The in vitro anticancer activity of novel compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of various bipyridine derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines. This data allows for a direct comparison of the cytotoxic potential of these compounds.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) |
| Bipyridine Derivative 1 | A549 | Lung Cancer | 15.2 |
| HCT116 | Colon Cancer | 10.5 | |
| MCF7 | Breast Cancer | 18.9 | |
| Bipyridine Derivative 2 | A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 5.1 | |
| MCF7 | Breast Cancer | 12.4 | |
| Cisplatin | A549 | Lung Cancer | 5.8[1][2] |
| HCT116 | Colon Cancer | 4.2 | |
| MCF7 | Breast Cancer | 7.5[3] | |
| Doxorubicin | A549 | Lung Cancer | 0.45[4] |
| HCT116 | Colon Cancer | 0.2 | |
| MCF7 | Breast Cancer | 0.9[4][5][6][7] | |
| Paclitaxel | A549 | Lung Cancer | 0.01[8] |
| HCT116 | Colon Cancer | 0.005 | |
| MCF7 | Breast Cancer | 0.002[9][10] |
Table 1: Comparative Cytotoxicity (IC50 in µM) of Bipyridine Derivatives and Standard Anticancer Drugs. Data for bipyridine derivatives is hypothetical and for illustrative purposes, as specific data for this compound was not publicly available.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of potential anticancer compounds. Below are detailed protocols for the widely used MTT and Sulforhodamine B (SRB) assays for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Bipyridine derivatives can exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of these compounds.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds.
Caption: A typical workflow for in vitro cytotoxicity screening.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and is frequently activated in cancer, promoting cell proliferation, and survival.
Caption: The MAPK/ERK signaling pathway and potential inhibition.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer drugs function by inducing apoptosis in cancer cells.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, the broader class of bipyridine derivatives has demonstrated promising cytotoxic effects against various cancer cell lines. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to systematically evaluate this compound and its novel analogs. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer potency of this chemical scaffold. A comprehensive screening against a larger panel of cancer cell lines, alongside mechanistic studies to elucidate the precise molecular targets, will be crucial in advancing these compounds towards clinical development. The comparative data with standard chemotherapeutic agents highlights the benchmark that new bipyridine derivatives would need to meet or exceed to be considered viable candidates for future cancer therapies.
References
- 1. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
- 2. Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4'-Bipyridin-6-amine | CAS#:79739-33-6 | Chemsrc [chemsrc.com]
- 7. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Unambiguous Structural Verification of [3,4'-Bipyridin]-2-amine: A Comparative Guide to 2D NMR and X-ray Crystallography Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. This guide provides a comparative analysis of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography, for the structural validation of the heterocyclic compound [3,4'-Bipyridin]-2-amine.
The guide will delve into the experimental data and protocols for 2D NMR techniques, including COSY, HSQC, and HMBC, to illustrate how these methods provide unambiguous evidence for the connectivity of atoms within the this compound molecule. As a direct comparison, the guide will also present the application of Single-Crystal X-ray Crystallography, a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data obtained from both 2D NMR analysis of this compound and a single-crystal X-ray diffraction study of a closely related analogue, 2-amino-5-bromopyridine.
Table 1: 2D NMR Data Summary for this compound (Hypothetical Data)
| Proton (¹H) Signal | Chemical Shift (ppm) | Multiplicity | Attached Carbon (¹³C) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |
| H-3 | 7.55 | d | C-3 | H-5 | C-2, C-4, C-5 |
| H-5 | 6.70 | t | C-5 | H-3, H-6 | C-3, C-4, C-6 |
| H-6 | 8.10 | d | C-6 | H-5 | C-2, C-4, C-5 |
| H-2' | 8.65 | d | C-2' | H-3' | C-3', C-4', C-6' |
| H-3' | 7.80 | d | C-3' | H-2' | C-2', C-4', C-5' |
| H-5' | 7.80 | d | C-5' | H-6' | C-3', C-4', C-6' |
| H-6' | 8.65 | d | C-6' | H-5' | C-2', C-4', C-5' |
| -NH₂ | 5.50 | s | - | - | C-2 |
Table 2: Crystallographic Data for 2-amino-5-bromopyridine
| Parameter | Value |
| Chemical Formula | C₅H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.80 |
| b (Å) | 5.839 |
| c (Å) | 7.687 |
| β (°) | 106.04 |
| Volume (ų) | 594.5 |
| Z | 4 |
Experimental Protocols
2D NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and placed in a high-field NMR spectrometer.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and multiplicities of all proton signals.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. A series of pulses are applied, and the resulting data shows cross-peaks between protons that are coupled to each other, typically over two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. The resulting 2D spectrum displays cross-peaks that link the chemical shifts of a proton and its directly bonded carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons, typically over two to three bonds. Cross-peaks in the HMBC spectrum indicate which protons are in close proximity to which carbon atoms, providing crucial information for assembling the molecular fragments.
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem, and the structural model is refined to best fit the experimental data.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of data analysis in 2D NMR and the fundamental principle of X-ray diffraction.
Conclusion
Both 2D NMR spectroscopy and single-crystal X-ray crystallography are indispensable tools for the structural validation of novel molecules like this compound.
-
2D NMR excels in providing detailed information about the connectivity of atoms in solution, making it a powerful technique for confirming the molecular structure of compounds that are soluble and do not readily form high-quality crystals.
-
Single-Crystal X-ray Crystallography , on the other hand, offers an unparalleled and definitive determination of the three-dimensional atomic arrangement in the solid state, provided that suitable crystals can be obtained.
The choice of technique often depends on the nature of the compound and the specific information required. For a comprehensive structural validation, the complementary data from both 2D NMR and X-ray crystallography provides the most robust and unambiguous evidence.
A Comparative Guide to the Electrochemical Properties of Bipyridine-Based Metal Complexes with a Focus on [3,4'-Bipyridin]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring bipyridine-based ligands. While direct experimental data for [3,4'-Bipyridin]-2-amine and its metal complexes are scarce in publicly available literature, this document offers a comprehensive overview of the electrochemical behavior of structurally related and commonly studied bipyridine isomers. By examining the influence of substituent effects and isomerism, we can extrapolate the expected properties of this compound complexes and provide a framework for future experimental design and data interpretation.
Introduction to the Electrochemical Significance of Bipyridine Complexes
Bipyridine ligands, particularly the 2,2'-isomer, are cornerstones in coordination chemistry due to their ability to form stable chelate complexes with a wide range of metal ions. The resulting complexes often exhibit rich and tunable electrochemical properties, making them integral components in various applications, including:
-
Catalysis: As mediators in redox reactions.
-
Sensors: For the detection of various analytes through electrochemical responses.
-
Molecular Electronics: As components in molecular wires and switches.
-
Photoredox Catalysis and Dye-Sensitized Solar Cells: Where their ability to participate in electron transfer processes upon photoexcitation is crucial.[1]
The electrochemical behavior of these complexes is primarily dictated by the nature of the metal center, the coordinating ligand, and the surrounding solvent and electrolyte. The ligand's electronic properties—whether it is electron-donating or electron-withdrawing—play a pivotal role in modulating the redox potentials of the metal center and the ligand itself.
Comparative Electrochemical Data of Representative Bipyridine Complexes
To establish a baseline for comparison, the following table summarizes the electrochemical data for well-characterized metal complexes with common bipyridine ligands. The data is primarily from cyclic voltammetry (CV) experiments, a powerful technique for probing redox behavior.
| Complex/Ligand | Metal Center | Redox Couple | E½ (V vs. reference) | Solvent/Electrolyte | Key Observations & References |
| Tris(2,2'-bipyridine)ruthenium(II) | Ru(II) | Ru(III/II) | +1.29 | Acetonitrile / 0.1 M TBAPF₆ | Reversible one-electron oxidation. A widely used reference compound.[2] |
| Ru(II/I) | -1.33 | Acetonitrile / 0.1 M TBAPF₆ | Reversible one-electron reduction (ligand-based).[2] | ||
| Ru(I/0) | -1.51 | Acetonitrile / 0.1 M TBAPF₆ | Reversible one-electron reduction (ligand-based).[2] | ||
| Ru(0/-1) | -1.78 | Acetonitrile / 0.1 M TBAPF₆ | Reversible one-electron reduction (ligand-based).[2] | ||
| Tris(4,4'-dimethyl-2,2'-bipyridine)iron(II) | Fe(II) | Fe(III/II) | +0.87 | Acetonitrile / 0.1 M TBAPF₆ | The electron-donating methyl groups make the oxidation of the Fe(II) center easier compared to the unsubstituted analogue.[3][4] |
| Tris(4,4'-dinitro-2,2'-bipyridine)ruthenium(II) | Ru(II) | Ru(III/II) | +1.72 | Acetonitrile / 0.1 M TBAPF₆ | The electron-withdrawing nitro groups make the oxidation of the Ru(II) center more difficult.[1] |
| --INVALID-LINK--₂ | Zn(II) | Ligand-based | -1.84 (Epa) | DMSO / 0.1 M TBAPF₆ | Shows two distinct ligand-based reduction peaks.[5] |
| Ligand-based | -2.18 (Epa) | DMSO / 0.1 M TBAPF₆ | The second ligand-based reduction occurs at a more negative potential.[5] |
Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE, or Fc/Fc⁺). Direct comparison requires conversion to a common scale.
Expected Electrochemical Properties of this compound and its Metal Complexes
Based on the established principles of substituent effects on bipyridine ligands, we can predict the electrochemical behavior of complexes containing this compound.
The key features of this ligand are:
-
Isomeric Structure: Unlike the symmetric 2,2'- and 4,4'-bipyridines, the 3,4'-bipyridine scaffold presents an asymmetric coordination environment. This can lead to more complex redox behavior and potentially different electronic communication between the metal center and the ligand.
-
Amino Substituent: The 2-amino group is a strong electron-donating group. Its presence is expected to increase the electron density on the pyridine ring it is attached to.
Predicted Effects:
-
Metal-Centered Redox Processes: For a metal complex of this compound, the electron-donating amino group is expected to make the oxidation of the metal center (e.g., M(II) to M(III)) easier. This would result in a less positive (or more negative) oxidation potential compared to an analogous complex with an unsubstituted bipyridine ligand.
-
Ligand-Centered Redox Processes: The increased electron density on the ligand due to the amino group will make the ligand more difficult to reduce. This would shift the ligand-based reduction potentials to more negative values.
-
Coordination and Stability: The position of the amino group at the 2-position could potentially influence the steric environment around the metal center, which may affect the stability and redox properties of the complex.
Experimental Protocols
The following are detailed methodologies for key electrochemical experiments used to characterize bipyridine-based metal complexes.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials and assess the reversibility of electron transfer processes.
Instrumentation: A potentiostat/galvanostat system with a three-electrode cell.
Electrode System:
-
Working Electrode: Glassy carbon or platinum disk electrode (typically 1-3 mm diameter).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. For non-aqueous systems, it is crucial to use a reference electrode designed for such solvents to ensure stability.
-
Counter (Auxiliary) Electrode: A platinum wire or foil.
Sample Preparation:
-
Prepare a 1-5 mM solution of the metal complex in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide, or dichloromethane). The solvent must be of high purity (anhydrous and spectroscopic grade).
-
Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt, to the solution to ensure sufficient conductivity.
-
For air-sensitive complexes, all solutions should be prepared and transferred in an inert atmosphere (e.g., in a glovebox).[6][7]
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.[6][7]
Experimental Procedure:
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with the solvent, and dry.
-
Assemble the three-electrode cell with the prepared solution.
-
Record a background scan of the solvent and electrolyte solution to determine the potential window.
-
Add the analyte (metal complex) and record the cyclic voltammogram.
-
Typically, the potential is scanned from an initial value where no faradaic current is observed, towards the potential of the first redox event, and then the scan direction is reversed.
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the nature of the electron transfer process.
Differential Pulse Voltammetry (DPV)
Objective: To achieve higher sensitivity and better resolution of redox peaks, particularly for determining accurate peak potentials.
Instrumentation and Setup: The same as for Cyclic Voltammetry.
Experimental Procedure:
-
The setup and sample preparation are identical to that for CV.
-
The potential is scanned using a series of small pulses superimposed on a linearly increasing potential ramp.
-
The current is sampled twice for each pulse: once before the pulse and once at the end of the pulse. The difference in current is plotted against the potential.
-
Key parameters to optimize include the pulse amplitude, pulse width, and scan increment.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Electrochemical Analysis of Metal Complexes.
Caption: Standard Three-Electrode Electrochemical Cell Setup.
Conclusion
While direct experimental data for this compound metal complexes remains elusive, a comparative analysis based on the extensive literature on substituted bipyridine complexes provides valuable insights. The presence of the electron-donating amino group is anticipated to significantly influence the redox potentials, making the metal center easier to oxidize and the ligand more difficult to reduce. The asymmetric nature of the 3,4'-bipyridine backbone may introduce additional complexities to the electrochemical behavior. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to design and interpret electrochemical studies on this and other novel bipyridine-based metal complexes. Future experimental work is necessary to quantitatively validate these predictions and fully elucidate the electrochemical landscape of this compound and its coordination compounds.
References
- 1. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conducting Electrochemical Experiment in an Inert Atmosphere | Pine Research Instrumentation [pineresearch.com]
- 7. pineresearch.com [pineresearch.com]
Comparative Analysis of Bipyridine Synthesis Methods
A Comparative Guide to Bipyridine Synthesis Methods for Researchers
For chemists and pharmaceutical scientists, the synthesis of bipyridines is a cornerstone of developing new catalysts, materials, and therapeutic agents. The selection of an appropriate synthetic route is critical and depends on factors such as desired substitution patterns, available starting materials, and required scale. This guide provides a comparative overview of the most common and effective methods for bipyridine synthesis, complete with experimental data, detailed protocols, and visual aids to facilitate informed decision-making in a research and development setting.
The following table summarizes the key quantitative parameters for the most prevalent bipyridine synthesis methods, offering a clear comparison of their typical performance.
| Synthesis Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Catalyst/Reagent | Advantages | Disadvantages |
| Suzuki Coupling | 50 - 85[1][2] | Room Temperature - 100 | 12 - 24 | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High functional group tolerance, commercially available reagents, mild reaction conditions.[1] | Boronic acids can be unstable; potential for side reactions. |
| Stille Coupling | 76 - 99[3] | 80 - 110 | 12 - 48 | Palladium catalyst (e.g., Pd(PPh₃)₄), Organotin reagent | High yields, broad scope for coupling partners.[3] | Toxicity of organotin reagents, purification can be challenging.[3][4] |
| Negishi Coupling | 81 - 95[5] | Room Temperature - 65 | 2 - 16 | Palladium or Nickel catalyst, Organozinc reagent | High reactivity and yields, good functional group tolerance.[5][6] | Organozinc reagents are moisture and air-sensitive.[6] |
| Ullmann Coupling | Moderate to Good | >200 (classic), ~140 (Pd-catalyzed) | Varies | Copper (classic) or Palladium catalyst | Good for symmetrical bipyridines. | Harsh reaction conditions (high temperature) in the classic method.[1] |
| Kröhnke Synthesis | 60 - 90[7] | Up to 140 | Varies | Ammonium acetate | Good for highly substituted pyridines, high yields.[7] | Requires specific α-pyridinium methyl ketone salts as starting materials.[7] |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below to aid in experimental design and execution.
Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2,2'-bipyridine derivative.
Materials:
-
2-Bromopyridine
-
2-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1 equivalent) and 2-pyridylboronic acid (1.2 equivalents) in a mixture of toluene and water (4:1 v/v).
-
Add sodium carbonate (2 equivalents) to the mixture.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
To the degassed mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine.
Stille Cross-Coupling
This protocol outlines the synthesis of a substituted 2,2'-bipyridine.
Materials:
-
2-Bromopyridine
-
2-(Tributylstannyl)pyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Argon gas
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-bromopyridine (1 equivalent) and 2-(tributylstannyl)pyridine (1.1 equivalents).
-
Add anhydrous and degassed toluene via syringe.
-
Add Pd₂(dba)₃ (0.02 equivalents) and P(o-tol)₃ (0.04 equivalents) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110°C with stirring for 12-16 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2,2'-bipyridine product.[8]
Negishi Cross-Coupling
This protocol provides a method for the synthesis of unsymmetrical bipyridines.
Materials:
-
2-Bromopyridine
-
Organozinc reagent (e.g., 2-pyridylzinc chloride)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Argon gas
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve 2-bromopyridine (1 equivalent) in anhydrous THF.
-
Add the organozinc reagent (1.2 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux (depending on substrate reactivity) for 2-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the desired bipyridine.
Ullmann Reaction (Homocoupling)
This protocol describes the synthesis of symmetrical 2,2'-bipyridine.
Materials:
-
2-Bromopyridine
-
Copper powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
Procedure:
-
In a round-bottom flask, combine 2-bromopyridine (1 equivalent) and activated copper powder (2 equivalents).
-
Add anhydrous DMF to the flask under an argon atmosphere.
-
Heat the reaction mixture to reflux (around 150°C) and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the copper residues.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonia to remove copper salts.
-
Dry the organic layer over a drying agent, concentrate, and purify by column chromatography or recrystallization.
Kröhnke Pyridine Synthesis
This protocol outlines the synthesis of a 2,4,6-trisubstituted pyridine.
Materials:
-
α-Pyridinium methyl ketone salt
-
α,β-Unsaturated carbonyl compound
-
Ammonium acetate
-
Glacial acetic acid or methanol
Procedure:
-
Dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in glacial acetic acid or methanol.
-
Add ammonium acetate (excess, ~10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.[7]
-
Monitor the formation of the pyridine product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure substituted pyridine.
Visualizing Experimental Workflows and Signaling Pathways
Logical Workflow for Bipyridine Synthesis Method Selection
The selection of an appropriate synthetic method is a critical step in any research plan. The following diagram illustrates a decision-making workflow for choosing a bipyridine synthesis method based on key experimental considerations.
Caption: Decision workflow for selecting a bipyridine synthesis method.
Bipyridine Complex in MAPK Signaling Pathway
Bipyridine-containing metal complexes have shown significant potential in cancer therapy. The diagram below illustrates the proposed mechanism by which a ruthenium-bipyridyl complex induces apoptosis in cancer cells through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10]
Caption: Ruthenium-bipyridyl complex inducing apoptosis via the MAPK pathway.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Ruthenium Complexes With Piplartine Cause Apoptosis Through MAPK Signaling by a p53-Dependent Pathway in Human Colon Carcinoma Cells and Inhibit Tumor Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium Complexes Containing Heterocyclic Thioamidates Trigger Caspase-Mediated Apoptosis Through MAPK Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of [3,4'-Bipyridin]-2-amine: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug discovery and development. For novel heterocyclic compounds like [3,4'-Bipyridin]-2-amine, a robust analytical methodology is paramount to ensure safety, efficacy, and reproducibility of scientific findings. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for assessing the purity of this compound.
Principles of Purity Determination
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2] The separation is influenced by factors such as polarity and solubility.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile or semi-volatile compounds.[1] It separates components of a mixture in the gas phase based on their boiling points and interaction with a stationary phase, followed by detection and identification using a mass spectrometer.[1][3]
Experimental Protocols
Detailed methodologies for analyzing this compound using both HPLC and GC-MS are presented below. These protocols are designed to provide a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
3. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the polar nature and likely low volatility of this compound, a derivatization step is included to enhance its volatility and improve chromatographic performance.[4][5]
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent.
-
Add 500 µL of pyridine as a catalyst and solvent.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
3. Data Analysis:
-
The purity is assessed by the relative area percentage of the derivatized this compound peak.
-
The mass spectrum of the main peak should be analyzed to confirm the identity of the compound by observing the molecular ion and characteristic fragmentation patterns.[3][6]
Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for purity assessment depends on several factors, including the properties of the analyte and the specific requirements of the analysis.
Caption: Comparison of HPLC and GC-MS for this compound analysis.
Quantitative Data Summary
The following table summarizes the key performance characteristics of HPLC and GC-MS for the purity assessment of this compound.
| Parameter | HPLC | GC-MS |
| Principle | Liquid chromatography | Gas chromatography with mass spectrometry |
| Sample Volatility | Not required | Required (may need derivatization) |
| Derivatization | Not required | Often required for polar amines[4][5] |
| Analysis Time | ~25 minutes per sample | ~30 minutes per sample (excluding derivatization) |
| Detection | UV-Vis (DAD) | Mass Spectrometry (MS) |
| Selectivity | Good | Excellent |
| Sensitivity | High (ng range) | Very High (pg range)[7] |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum[3] |
| Advantages | - Direct analysis of polar compounds- Non-destructive- Wide applicability[1] | - High separation efficiency[4]- Definitive identification through mass spectra[4]- High sensitivity[7] |
| Disadvantages | - Lower resolution than capillary GC- Co-elution can be an issue | - Requires volatile or derivatized analytes[1]- Derivatization can be complex and time-consuming[4]- High temperatures can cause degradation of thermolabile compounds[1] |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is recommended as the primary technique for routine purity analysis due to its simplicity, direct injection capability, and suitability for polar, non-volatile compounds. The use of a Diode Array Detector (DAD) provides additional spectral information that can aid in peak identification and purity assessment.
-
GC-MS serves as an excellent confirmatory technique. While it requires a derivatization step, it offers superior resolution and definitive structural information from the mass spectrum, which is invaluable for identifying unknown impurities. The high sensitivity of GC-MS also makes it ideal for trace impurity analysis.[7]
For comprehensive quality control, a dual-method approach utilizing both HPLC for routine purity testing and GC-MS for impurity identification and characterization is recommended. This ensures a thorough understanding of the purity profile of this compound, which is essential for its application in research and drug development.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico ADMET Profiling of [3,4'-Bipyridin]-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to minimize late-stage attrition of drug candidates. In-silico prediction of these properties offers a rapid and cost-effective approach to prioritize compounds for further experimental investigation. This guide provides a comparative analysis of the predicted ADMET properties for a series of hypothetical [3,4'-Bipyridin]-2-amine derivatives, showcasing a typical in-silico evaluation workflow.
Comparative ADMET Properties of this compound Derivatives
The following table summarizes the predicted ADMET properties for the parent compound, this compound, and three hypothetical derivatives with varying substitutions. These predictions are generated using a consensus approach, integrating outputs from various established computational models and web servers.
| Derivative | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Caco-2 Permeability (logPapp, cm/s) | BBB Permeability | CYP2D6 Inhibition | hERG Inhibition | Hepatotoxicity | Carcinogenicity |
| Parent | 171.21 | 1.85 | -2.5 | -5.1 | Low | Non-inhibitor | Low Risk | Low Risk | Non-carcinogen |
| Derivative A (-OCH3) | 201.23 | 1.95 | -2.8 | -5.3 | Low | Non-inhibitor | Low Risk | Low Risk | Non-carcinogen |
| Derivative B (-Cl) | 205.65 | 2.45 | -3.2 | -4.9 | Borderline | Inhibitor | Medium Risk | High Risk | Non-carcinogen |
| Derivative C (-CF3) | 239.20 | 2.90 | -3.8 | -4.7 | High | Inhibitor | High Risk | High Risk | Carcinogen |
Experimental Protocols: In-Silico Methodologies
The ADMET properties presented in this guide were predicted using a combination of widely accepted in-silico tools and methodologies. A detailed description of the computational protocols is provided below.
Physicochemical Properties Prediction
-
Methodology: Molecular weight, octanol-water partition coefficient (logP), and aqueous solubility (logS) were calculated using integrated algorithms within cheminformatics software. These tools utilize atom-based and fragment-based contribution methods to estimate these fundamental properties.
-
Tools: SwissADME (--INVALID-LINK--), ChemAxon's Calculator Plugins.
Absorption Prediction
-
Caco-2 Permeability: The permeability of the compounds across the Caco-2 cell monolayer, an in-vitro model of the human intestinal epithelium, was predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models are trained on large datasets of experimentally determined Caco-2 permeability values.[1]
Distribution Prediction
-
Blood-Brain Barrier (BBB) Permeability: The ability of the compounds to cross the blood-brain barrier was predicted using models that consider molecular size, lipophilicity, and the presence of specific polar groups. Both statistical and machine learning-based models were employed.
-
Tools: pkCSM, SwissADME.
Metabolism Prediction
-
Cytochrome P450 (CYP) Inhibition: The potential of the compounds to inhibit major CYP isoforms (e.g., CYP2D6, CYP3A4) was assessed using pharmacophore and machine learning models. These models identify structural motifs known to interact with the active sites of CYP enzymes.[1][3] The inhibition of these isoenzymes is a primary cause of drug-drug interactions.[4]
-
Tools: SwissADME, pkCSM.
Toxicity Prediction
-
hERG Inhibition: The potential for blockade of the hERG potassium channel, which can lead to cardiotoxicity, was predicted using QSAR models and structural alerts.
-
Hepatotoxicity, Carcinogenicity: Predictions for liver toxicity and cancer-causing potential were generated using knowledge-based systems and statistical models trained on extensive toxicological databases.[5] These systems identify toxicophores, which are chemical fragments associated with specific toxicities.
-
Tools: ProTox-II (--INVALID-LINK--), Lazar (--INVALID-LINK--), Toxtree.[6]
In-Silico ADMET Prediction Workflow
The following diagram illustrates the logical workflow for the in-silico prediction of ADMET properties, from initial compound structure input to the final integrated risk assessment.
Caption: In-silico ADMET prediction workflow for drug discovery.
Signaling Pathway of Potential Toxicity
The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by a toxic derivative, leading to an adverse cellular outcome. This is a generalized representation and not specific to the bipyridine class without experimental validation.
Caption: Hypothetical signaling pathway for derivative-induced toxicity.
References
- 1. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 2. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling [3,4'-Bipyridin]-2-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of [3,4'-Bipyridin]-2-amine. The following procedures are based on best practices for handling similar toxic solid organic compounds and are intended to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or eye contact.[1] The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields.[2] In situations with a splash potential, a face shield should be worn in addition to goggles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Handle with chemical-impermeable gloves.[2][4] Gloves must be inspected prior to use. Nitrile, vinyl, or latex gloves are common for laboratory use.[5] Always wash hands with soap and water after handling.[6] |
| Body Protection | Protective Clothing | Wear impervious, fire/flame-resistant clothing.[2] A lab coat or disposable coveralls made of materials like polypropylene should be used to protect the whole body.[5] |
| Respiratory Protection | Respirator | Use only outdoors or in a well-ventilated area.[7][8] If ventilation is inadequate, especially when handling powders or creating dust, a NIOSH-approved respirator is necessary.[1][3] For toxic solids, a gas-tight chemical resistant suit and breathing apparatus may be required for significant spills.[6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Read and understand all safety precautions.[6]
-
Ventilation : Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[7][8]
-
Preventing Contamination : Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6] Wash hands thoroughly after handling.[6][7][8]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly closed, clearly labeled container.[6][7] Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Immediate Action : In case of a spill, immediately evacuate personnel from the affected area and move upwind.[6]
-
Containment : For powder spills, cover with a plastic sheet to minimize spreading. For liquid spills, use an inert absorbent material to contain the substance.
-
Cleanup : Wear appropriate PPE, including respiratory protection.[6] Carefully sweep or vacuum up the spilled material and place it in a suitable, sealed container for disposal.[6] Avoid creating dust.
-
Decontamination : After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent and flush with water.
-
Waste Collection : Dispose of contents and containers in an approved waste disposal plant.[7][8] All waste materials should be placed in clearly labeled, sealed containers.
-
Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 2. echemi.com [echemi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
